S(-)-Bisoprolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99103-03-4 |
|---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChI Key |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Other CAS No. |
99103-03-4 |
Synonyms |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
Origin of Product |
United States |
Foundational & Exploratory
S(-)-Bisoprolol's Mechanism of Action on β1-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of S(-)-bisoprolol, a highly selective β1-adrenergic receptor antagonist. The document provides a comprehensive overview of its interaction with the β1-adrenergic receptor, the subsequent impact on intracellular signaling pathways, and detailed experimental protocols for studying these interactions. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.
Introduction
This compound is the pharmacologically active S-enantiomer of bisoprolol, a medication widely prescribed for cardiovascular diseases such as hypertension, heart failure, and angina pectoris.[1][2] Its therapeutic efficacy stems from its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[3][4] By competitively and reversibly binding to these receptors, this compound antagonizes the effects of endogenous catecholamines like norepinephrine and epinephrine, thereby reducing cardiac workload and oxygen demand.[2][5] This guide delves into the molecular intricacies of this mechanism.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the selective, competitive antagonism of β1-adrenergic receptors.[2] This interaction does not involve the activation of the receptor; instead, it blocks the binding of natural agonists. The S(-) isomer of bisoprolol is solely responsible for its beta-blocking activity.[6]
β1-Adrenergic Receptor Signaling Cascade
β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, couple to a stimulatory G-protein (Gs).[5] This initiates a signaling cascade that ultimately leads to increased cardiac contractility (inotropy) and heart rate (chronotropy). This compound disrupts this cascade at its inception.
The key steps in the signaling pathway are:
-
Agonist Binding and G-Protein Activation: Endogenous catecholamines bind to the β1-adrenergic receptor, causing a conformational change that activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an influx of calcium ions and increased sarcoplasmic reticulum calcium release. This results in enhanced myocardial contractility and an increased heart rate.
This compound, by blocking the initial binding of agonists, prevents the activation of this entire cascade.
Inverse Agonism
Recent studies have suggested that bisoprolol also exhibits inverse agonist activity.[7][8] This means that in addition to blocking agonist binding, it can reduce the basal or constitutive activity of the β1-adrenergic receptor, leading to a further decrease in downstream signaling even in the absence of an agonist.[8]
Quantitative Pharmacological Data
The selectivity and potency of this compound are defined by its binding affinity (Ki), inhibitory concentration (IC50), and kinetic parameters (kon and koff).
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | β1-Adrenergic | 20.0 nM | Rat Ventricular Myocytes | [9] |
| β2-Adrenergic | 918 nM | Rat Ventricular Myocytes | [9] | |
| Selectivity Ratio (β2 Ki / β1 Ki) | 45.9 | Rat Ventricular Myocytes | [9] | |
| Binding Affinity (pKi) | β1-Adrenergic | 7.49 | Human (COS-7 cells) | [8] |
| β2-Adrenergic | 5.92 | Human (COS-7 cells) | [8] | |
| Selectivity Ratio (β2 Ki / β1 Ki) | ~37 | Human (COS-7 cells) | [8] | |
| Kinetic Parameters | ||||
| Association Rate (kon) | β1-Adrenergic | 1.96 x 10^7 M⁻¹min⁻¹ | Human (CHO cells) | [10] |
| Dissociation Rate (koff) | β1-Adrenergic | 0.14 min⁻¹ | Human (CHO cells) | [10] |
| Residence Time | β1-Adrenergic | 7.14 min | Human (CHO cells) | [10] |
Table 1: Quantitative Pharmacological Data for this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with β1-adrenergic receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Objective: To quantify the affinity of a competing, unlabeled ligand (this compound) for β-adrenergic receptors.[11]
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cells stably expressing human β1 or β2-adrenergic receptors.[10]
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP), non-selective β-adrenergic receptor antagonists.[10][11]
-
Competitor: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes through lysis and differential centrifugation. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In assay tubes, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the potency (IC50) of this compound in antagonizing the agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing β1-adrenergic receptors (e.g., CHO-β1AR or HEK293 cells).[10][12]
-
Agonist: A β-adrenergic agonist such as isoproterenol.
-
Antagonist: this compound at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: A non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]
-
Cell Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit based on methods like ELISA, HTRF, or AlphaScreen.[14]
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.[13]
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).[13]
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.[13]
-
Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in the agonist-induced cAMP response.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. journals.najah.edu [journals.najah.edu]
- 7. Beta-blockers and other adrenoceptor antagonists (Chapter 42) - Anesthetic Pharmacology [cambridge.org]
- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
Stereoselective synthesis of S(-)-Bisoprolol fumarate
An In-depth Technical Guide to the Stereoselective Synthesis of S(-)-Bisoprolol Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoprolol is a highly selective β1-adrenergic receptor blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure.[1] The therapeutic activity of bisoprolol resides primarily in its (S)-enantiomer, which exhibits 30 to 80 times greater β-blocking activity than the (R)-enantiomer.[2] Consequently, the stereoselective synthesis of this compound is of significant interest to produce an enantiomerically pure drug, potentially reducing patient dosage and minimizing side effects associated with the inactive (R)-enantiomer.[2]
This technical guide details prominent stereoselective synthetic routes to this compound fumarate, providing comprehensive experimental protocols, comparative quantitative data, and visual workflows. The methodologies discussed focus on chemoenzymatic kinetic resolution and asymmetric synthesis utilizing a chiral pool approach.
Stereoselective Synthetic Strategies
Two primary strategies for the stereoselective synthesis of this compound are highlighted: a chemoenzymatic approach involving kinetic resolution and a chiral pool synthesis starting from an enantiopure building block.
Chemoenzymatic Synthesis via Kinetic Resolution
This pathway utilizes a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate to isolate the desired enantiomer for subsequent conversion to this compound.[2] The key chiral separation is achieved using Candida antarctica lipase B (CALB).[2]
Asymmetric Synthesis from Chiral Epichlorohydrin
This method employs an enantiomerically pure starting material, (R)-epichlorohydrin, to introduce the desired stereochemistry at the outset of the synthesis. This approach avoids a resolution step and can lead to higher overall yields of the target enantiomer.[3][4]
Experimental Protocols
Route 1: Chemoenzymatic Synthesis
This multi-step synthesis begins with the preparation of a key phenol intermediate, followed by the formation of a racemic chlorohydrin, enzymatic resolution, and final conversion to this compound fumarate.[2]
Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (2)
-
Materials : 4-(hydroxymethyl)phenol (1), 2-isopropoxyethan-1-ol, silica sulfuric acid.
-
Procedure : 4-((2-Isopropoxyethoxy)methyl)phenol (2) is synthesized from 4-(hydroxymethyl)phenol (1) and 2-isopropoxyethan-1-ol using silica sulfuric acid as a solid acid catalyst.[2] This catalyst is favored as it can be filtered off and reused, and it minimizes the formation of byproducts compared to concentrated sulfuric acid.[2]
Step 2: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (4)
-
Materials : 4-((2-isopropoxyethoxy)methyl)phenol (2), epichlorohydrin, lithium chloride.
-
Procedure : The racemic chlorohydrin (4) is prepared from intermediate (2) and epichlorohydrin. The reaction involves the deprotonation of the phenol and its subsequent attack on epichlorohydrin, which yields a mixture of the racemic chlorohydrin (4) and an epoxide intermediate (3). Treatment with lithium chloride facilitates the ring-opening of the epoxide to afford the desired racemic chlorohydrin.[2]
Step 3: CALB-Catalyzed Kinetic Resolution of Chlorohydrin (4)
-
Materials : Racemic chlorohydrin (4), Candida antarctica lipase B (CALB), vinyl butanoate, dry acetonitrile.
-
Procedure : The kinetic resolution of the racemic chlorohydrin (4) is performed using CALB as the catalyst and vinyl butanoate as an acyl donor in dry acetonitrile. The lipase selectively acylates the (S)-enantiomer, producing (S)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate (5) and leaving the unreacted (R)-chlorohydrin ((R)-4) in high enantiomeric purity.[2]
Step 4: Synthesis of (S)-Bisoprolol ((S)-6)
-
Materials : (R)-Chlorohydrin ((R)-4), isopropylamine, methanol.
-
Procedure : The enantiopure (R)-chlorohydrin ((R)-4) is converted to (S)-Bisoprolol ((S)-6) by reaction with isopropylamine in methanol. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center.[2]
Step 5: Synthesis of (S)-Bisoprolol Hemifumarate ((S)-7)
-
Materials : (S)-Bisoprolol ((S)-6), fumaric acid.
-
Procedure : The final salt formation is achieved by reacting (S)-Bisoprolol with fumaric acid to yield (S)-Bisoprolol hemifumarate ((S)-7).[2]
Route 2: Asymmetric Synthesis
This route directly synthesizes the chiral epoxide intermediate using an enantiopure starting material.[3][4]
Step 1: Synthesis of (R)-2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane
-
Materials : 4-((2-isopropoxyethoxy)methyl)phenol, (R)-epichlorohydrin, NaOH, water.
-
Procedure : 4-((2-isopropoxyethoxy)methyl)phenol is condensed with (R)-epichlorohydrin in the presence of NaOH in water at 65-70°C for 4 hours.[4]
Step 2: Synthesis of (S)-Bisoprolol
-
Materials : (R)-2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, isopropylamine, methanol.
-
Procedure : The chiral epoxide is reacted with isopropylamine in methanol at 40-45°C for 3 hours to yield (S)-Bisoprolol.[4]
Step 3: Synthesis of (S)-Bisoprolol Fumarate
-
Materials : (S)-Bisoprolol, fumaric acid, acetone.
-
Procedure : (S)-Bisoprolol is reacted with fumaric acid in a 2:1 molar ratio in acetone. The mixture is refluxed for 3 hours, stirred at room temperature for 1 hour, and then cooled in an ice bath to crystallize the product.[4]
Data Presentation
The following tables summarize the quantitative data for the described stereoselective synthetic routes.
Table 1: Chemoenzymatic Synthesis of this compound Fumarate [2]
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1. Etherification | 4-((2-isopropoxyethoxy)methyl)phenol | 75% | N/A |
| 2. Chlorohydrin Formation | Racemic Chlorohydrin (4) | 63% | N/A |
| 3. Kinetic Resolution | (R)-Chlorohydrin (R)-4 | <50% | >99% |
| 4. Amination | (S)-Bisoprolol ((S)-6) | 91% | Not specified |
| 5. Salt Formation | (S)-Bisoprolol Hemifumarate ((S)-7) | 99% | 96% |
| Overall Yield | (S)-Bisoprolol Hemifumarate ((S)-7) | 19% | 96% |
Table 2: Asymmetric Synthesis of this compound Fumarate [3][4]
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1. Epoxidation | (R)-Epoxide Intermediate | 83.7% | >92% |
| 2. Amination | (S)-Bisoprolol | 86.2% | >92% |
| 3. Salt Formation | (S)-Bisoprolol Fumarate | 84.3% | >92% |
| Overall Yield | (S)-Bisoprolol Fumarate | ~60.8% | >92% |
Visualizations
The following diagrams illustrate the synthetic workflows described above.
Caption: Chemoenzymatic synthesis pathway for this compound Fumarate.
Caption: Asymmetric synthesis pathway for this compound Fumarate.
Conclusion
The stereoselective synthesis of this compound fumarate is crucial for the development of enantiopure pharmaceutical products. Both the chemoenzymatic and asymmetric synthesis routes offer effective methods for achieving high enantiomeric purity. The chemoenzymatic approach, while having a lower overall yield due to the kinetic resolution step being theoretically limited to 50%, can achieve very high enantiomeric excess.[2] The asymmetric synthesis, starting from a chiral building block, provides a more direct route with a higher overall yield, though the enantiomeric excess reported was slightly lower than the chemoenzymatic method.[3][4] The choice of synthetic route in a drug development setting will depend on factors such as the cost and availability of chiral starting materials and catalysts, as well as the desired overall process efficiency and purity.
References
The Pharmacological Profile of S(-)-Bisoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoprolol is a third-generation beta-blocker renowned for its high selectivity for the β1-adrenergic receptor.[1][2] Marketed as a racemic mixture of its S(-) and R(+) enantiomers, its therapeutic activity is almost exclusively attributed to the S(-)-enantiomer. This document provides a comprehensive technical overview of the pharmacological profile of S(-)-Bisoprolol, detailing its receptor binding characteristics, functional antagonism, stereoselective pharmacokinetics, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology and drug development.
Receptor Binding and Selectivity
This compound is a potent and competitive antagonist of the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[3][4][5] The defining characteristic of bisoprolol is its high degree of selectivity for the β1 receptor over the β2 receptor, which is abundant in bronchial and vascular smooth muscle.[6][7] This selectivity is clinically significant, as it minimizes the risk of bronchoconstriction and other adverse effects associated with non-selective beta-blockers.[7] The β-blocking activity resides almost entirely in the S(-)-enantiomer.
In vitro binding studies have quantified this selectivity. While specific Ki values for the individual enantiomers are not always reported in isolation, studies on the racemate consistently demonstrate its high affinity for β1 receptors. For instance, one study determined the β1-selectivity ratio (β2 Ki / β1 Ki) for racemic bisoprolol to be 34.7, significantly higher than that of atenolol (8.7) and betaxolol (12.5).[8] Another study using intact rat ventricular myocytes, which primarily express β1 receptors, found a high-affinity binding site for bisoprolol with a Ki of 20.0 nM.[9]
Table 1: Receptor Binding Profile of Racemic Bisoprolol
| Receptor Subtype | Tissue Source | Radioligand | IC50 / Ki (nM) | β2/β1 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| β1-Adrenergic | Rat Heart | [³H]-Dihydroalprenolol | IC50: 26 | 34.7 | [8] |
| β2-Adrenergic | Rat Lung | [³H]-Dihydroalprenolol | IC50: 900 | [8] |
| β1-Adrenergic | Rat Ventricular Myocytes | [³H]CGP-12177 | Ki: 20.0 | - |[9] |
Note: Data is for racemic bisoprolol. The S(-)-enantiomer is the pharmacologically active component.
This compound exhibits negligible affinity for other adrenergic receptor subtypes (α1, α2) or for muscarinic, dopaminergic, and serotonergic receptors at therapeutic concentrations, underscoring its clean pharmacological profile.[8]
Functional Antagonism and Mechanism of Action
This compound acts as a competitive antagonist at the β1-adrenergic receptor, meaning it binds to the receptor without activating it and prevents the binding of endogenous catecholamines like norepinephrine and epinephrine.[10][11] This blockade inhibits the downstream signaling cascade normally initiated by receptor activation. Clinically, this manifests as:
-
Negative Chronotropy: A reduction in heart rate, primarily by decreasing the rate of depolarization in the sinoatrial (SA) node.[5]
-
Negative Inotropy: A decrease in myocardial contractility.[5]
-
Renin Secretion Inhibition: Blockade of β1 receptors on juxtaglomerular cells in the kidney reduces renin release, thereby suppressing the Renin-Angiotensin-Aldosterone System (RAAS).[5][12]
Unlike some other beta-blockers, bisoprolol does not possess Intrinsic Sympathomimetic Activity (ISA), meaning it does not cause partial receptor activation.[13] It also lacks membrane-stabilizing activity.[13]
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the canonical β1-adrenergic Gs-protein coupled pathway.
-
Activation (Blocked by this compound): Under normal physiological conditions, binding of an agonist (e.g., norepinephrine) to the β1-receptor induces a conformational change, activating the associated heterotrimeric Gs protein.[3][11]
-
Signal Transduction: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][14]
-
Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, enhanced myocardial contractility, and an increased heart rate.[3][14]
This compound, by competitively occupying the receptor binding site, prevents this entire cascade from being initiated by catecholamines.
Figure 1: β1-Adrenergic Receptor Signaling and this compound Inhibition.
Stereoselective Pharmacokinetics
While the S(-) and R(+) enantiomers of bisoprolol have similar physicochemical properties, their pharmacokinetic profiles in humans exhibit notable differences due to stereoselective metabolism and renal secretion.[15]
The elimination half-life and area under the curve (AUC) for the therapeutically active this compound are slightly larger than those for the R(+)-enantiomer.[15][16] This is primarily attributed to stereoselectivity in metabolic clearance by the cytochrome P450 enzyme CYP2D6, which metabolizes the R(+) enantiomer more rapidly than the S(-) enantiomer.[15] In contrast, metabolism by CYP3A4 is not stereoselective.[6][15] There is also evidence of moderately stereoselective renal tubular secretion, favoring the R(+) isomer.[15] In vitro protein binding, however, has been found to be non-stereoselective.[15]
Table 2: Comparative Pharmacokinetic Parameters of Bisoprolol Enantiomers in Humans
| Parameter | This compound | R(+)-Bisoprolol | S/R Ratio | Key Factor | Reference |
|---|---|---|---|---|---|
| Elimination Half-Life (t½) | Slightly Longer | Slightly Shorter | > 1.0 | Stereoselective Metabolism | [15][16] |
| Area Under Curve (AUC) | Slightly Larger | Slightly Smaller | > 1.0 | Stereoselective Metabolism | [15][16] |
| Metabolic Clearance | Slower | Faster | 0.79 ± 0.03 | CYP2D6 (R > S) | [15] |
| Renal Tubular Secretion Clearance | Slower | Faster | 0.68 | Stereoselective Secretion | [15] |
| Plasma Protein Binding | ~30% | ~30% | ~1.0 | Non-stereoselective |[15] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat heart ventricles for β1, rat lung for β2) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).[17]
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).[17]
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[17]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol), and varying concentrations of unlabeled this compound.[18][19]
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) to saturate all receptors.[18]
-
Competition: Wells with membranes, radioligand, and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation and Filtration:
-
Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[17]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[17][19]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of this compound to functionally antagonize agonist-stimulated cAMP production in a cell-based system.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).
-
Seed cells into multi-well plates and grow to near confluence.
-
-
Assay Protocol:
-
Wash cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.
-
Add a fixed, sub-maximal concentration of a β-agonist (e.g., isoproterenol) to stimulate the receptors. Include control wells with no agonist (basal) and agonist only (maximal stimulation).
-
Incubate for a further period (e.g., 10-20 minutes) to allow for cAMP accumulation. The incubation should include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
This data can be used in a Schild analysis to determine the pA2 value, a measure of the antagonist's potency.
-
Figure 3: Workflow for a Cell-Based cAMP Functional Assay.
Conclusion
The S(-)-enantiomer of bisoprolol is a highly selective and potent competitive antagonist of the β1-adrenergic receptor. Its pharmacological activity is characterized by a high affinity for its target, a clean off-target profile, and a lack of intrinsic sympathomimetic activity. The stereoselective pharmacokinetics of bisoprolol, driven primarily by differential metabolism via CYP2D6, result in a slightly prolonged exposure to the active S(-)-enantiomer compared to its R(+) counterpart. This combination of high β1-selectivity and favorable pharmacokinetics underpins the clinical efficacy and tolerability of bisoprolol in the management of cardiovascular diseases.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 12. Bisoprolol - Wikipedia [en.wikipedia.org]
- 13. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pubs.acs.org [pubs.acs.org]
S(-)-Bisoprolol and Its Role in Renin-Angiotensin System Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases. It is administered as a racemate, a mixture of two enantiomers, S(-)-bisoprolol and R(+)-bisoprolol. The pharmacological activity of bisoprolol, particularly its beta-blocking effect, is primarily attributed to the S(-) enantiomer.[1] A key mechanism of action for its antihypertensive and cardioprotective effects is the inhibition of the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of the role of this compound in RAS inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. While most clinical data is derived from studies using racemic bisoprolol, the profound stereoselectivity of its interaction with β1-adrenergic receptors allows for the attribution of the observed RAS-inhibiting effects predominantly to the S(-)-enantiomer.
Introduction: The Renin-Angiotensin System and Beta-Blockade
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to sympathetic nervous system stimulation, decreased renal perfusion, or reduced sodium delivery to the distal tubule. Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and sodium and water retention, all of which contribute to an increase in blood pressure.
Beta-1 adrenergic receptors are located on the juxtaglomerular cells, and their stimulation by catecholamines (e.g., norepinephrine) is a primary trigger for renin release.[2] this compound, as a selective β1-adrenergic receptor antagonist, competitively inhibits this stimulation, thereby reducing renin secretion and suppressing the entire RAS cascade.[3] This action contributes significantly to its antihypertensive and beneficial effects in heart failure.
Quantitative Effects of Bisoprolol on the Renin-Angiotensin System
Clinical studies using racemic bisoprolol have consistently demonstrated its inhibitory effect on the components of the renin-angiotensin system. Given that the S(-) enantiomer is responsible for the vast majority of the β1-blocking activity, the following data can be largely attributed to the action of this compound.[1]
Table 1: Effect of Racemic Bisoprolol on Plasma Renin Activity (PRA), Angiotensin II (Ang II), and Aldosterone (PAC) after 6 Weeks of Treatment [4]
| Parameter | Mean Change from Baseline (± SD) | P-value |
| PRA (ng/mL/h) | -0.141 ± 0.595 | < 0.05 |
| Ang II (pmol/L) | -2.390 ± 5.171 | < 0.05 |
| Aldosterone (pg/mL) | -51.86 ± 119.1 | < 0.05 |
Study population: Patients with essential hypertension (n=99) treated with bisoprolol 2.5 mg daily.
Table 2: Effects of Low-Dose Racemic Bisoprolol on Renin, Angiotensin II, and Aldosterone after 24 Weeks of Treatment [5]
| Parameter | Baseline (Mean ± SD) | After 24 Weeks (Mean ± SD) | P-value |
| Renin (ng/L) | 0.55 ± 0.21 | 0.41 ± 0.19 | < 0.01 |
| Angiotensin II (ng/L) | 55.9 ± 22.6 | 47.3 ± 23.6 | < 0.01 |
| Aldosterone (ng/L) | 150.4 ± 37.7 | 130.2 ± 29.8 | < 0.05 |
Study population: Patients with hypertension and left ventricular hypertrophy (n=80) treated with bisoprolol 2.5-5 mg daily.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Juxtaglomerular Cells
The following diagram illustrates the molecular cascade initiated by this compound at the β1-adrenergic receptor in juxtaglomerular cells, leading to the inhibition of renin release.
Experimental Workflow for Measuring RAS Components
The diagram below outlines a typical experimental workflow for quantifying plasma renin activity, angiotensin II, and aldosterone in a clinical study investigating the effects of this compound.
Detailed Experimental Protocols
Accurate quantification of renin, angiotensin II, and aldosterone is crucial for evaluating the pharmacodynamic effects of this compound. The following are generalized protocols for common analytical methods.
Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)
-
Sample Collection and Preparation:
-
Collect fasting venous blood into pre-chilled EDTA tubes.
-
Immediately centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Separate plasma into two aliquots and store at -80°C until analysis.[5]
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
Incubate one aliquot at 37°C for a specified time (e.g., 1.5 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen.
-
Keep the second aliquot at 4°C to serve as a blank (no angiotensin I generation).
-
-
Radioimmunoassay:
-
Add a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody to both the incubated and blank plasma samples, as well as to a series of standards with known angiotensin I concentrations.
-
Incubate to allow competitive binding of labeled and unlabeled angiotensin I to the antibody.
-
Separate antibody-bound from free angiotensin I.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Calculation:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.
-
Determine the angiotensin I concentration in the plasma samples from the standard curve.
-
Calculate PRA as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).
-
Angiotensin II Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection and Preparation:
-
Collect venous blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin) to prevent angiotensin II degradation.
-
Centrifuge immediately at 4°C.
-
Separate plasma and store at -80°C.
-
-
Solid-Phase Extraction (SPE):
-
Acidify plasma samples and add a stable isotope-labeled internal standard (e.g., 13C, 15N-Angiotensin II).
-
Apply the sample to an SPE cartridge to extract and concentrate angiotensin II.
-
Wash the cartridge to remove interfering substances.
-
Elute angiotensin II with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into a liquid chromatography system for separation.
-
Introduce the separated components into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both native angiotensin II and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of native angiotensin II to the internal standard.
-
Determine the concentration of angiotensin II in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations.
-
Aldosterone Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation:
-
Collect venous blood into serum separator tubes or EDTA tubes.
-
Allow serum to clot or centrifuge plasma samples.
-
Store serum or plasma at -20°C or -80°C.
-
-
ELISA Procedure:
-
Use a competitive ELISA kit where the microplate wells are pre-coated with an anti-aldosterone antibody.
-
Add standards, controls, and plasma/serum samples to the wells, followed by a fixed amount of enzyme-labeled aldosterone (e.g., HRP-aldosterone).
-
Incubate to allow competitive binding of sample/standard aldosterone and enzyme-labeled aldosterone to the antibody.
-
Wash the wells to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance versus the concentration of the aldosterone standards.
-
The absorbance is inversely proportional to the aldosterone concentration in the sample.
-
Determine the aldosterone concentration in the samples from the standard curve.
-
Conclusion
This compound effectively inhibits the renin-angiotensin system primarily through its potent and selective blockade of β1-adrenergic receptors on the juxtaglomerular cells of the kidney. This leads to a significant reduction in plasma renin activity, with subsequent decreases in angiotensin II and aldosterone levels. The quantitative data from clinical trials using racemic bisoprolol strongly support this mechanism, and the known stereoselectivity of the drug indicates that this compound is the key driver of these effects. The experimental protocols and workflows detailed in this guide provide a framework for the accurate assessment of these pharmacodynamic effects in research and drug development settings. A thorough understanding of the interaction between this compound and the renin-angiotensin system is essential for optimizing its therapeutic use in cardiovascular medicine.
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mona.uwi.edu [mona.uwi.edu]
The Advent of Cardioselectivity: A Technical Deep Dive into the Discovery and Development of S(-)-Bisoprolol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the pivotal discovery and developmental phases of S(-)-Bisoprolol, a highly cardioselective β1-adrenergic receptor antagonist. Bisoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its efficacy and favorable safety profile are intrinsically linked to its high affinity and selectivity for the β1-adrenoceptor, predominantly located in cardiac tissue, over the β2-adrenoceptor found in bronchial and vascular smooth muscle. This document provides a comprehensive overview of the stereoselective synthesis of the pharmacologically active S(-) enantiomer, detailed methodologies of key preclinical experiments that established its selectivity, and quantitative data from these studies. Furthermore, it illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams, offering a complete technical resource for professionals in the field of drug discovery and development.
Introduction: The Rationale for Cardioselectivity
The development of β-adrenoceptor antagonists, or beta-blockers, revolutionized cardiovascular medicine. However, the first-generation non-selective agents, such as propranolol, elicited undesirable side effects, including bronchoconstriction in asthmatic patients, by blocking β2-adrenoceptors. This clinical challenge spurred the quest for cardioselective beta-blockers that would preferentially target β1-receptors in the heart, thereby minimizing off-target effects. Bisoprolol emerged from this research as a highly β1-selective antagonist.[2] The therapeutic activity of racemic bisoprolol resides almost exclusively in its S(-) enantiomer. This guide focuses on the specific development of this compound, highlighting the scientific journey that established its role as a key cardioselective agent.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is critical to its therapeutic application. Various stereoselective strategies have been developed to achieve high enantiomeric excess (ee). A prominent and efficient method is the chemoenzymatic kinetic resolution.[3][4]
Chemoenzymatic Synthesis Approach
A widely adopted method involves a six-step synthesis commencing from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.[4] The key step in achieving enantiomeric purity is the kinetic resolution of a racemic chlorohydrin intermediate, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by the enzyme Candida antarctica lipase B (CALB).[3][5] CALB selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin with high enantiomeric purity.[3][5] This (R)-chlorohydrin is then converted to the final this compound product.[5]
Key Reaction Steps:
-
Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.
-
Reaction with epichlorohydrin to form the racemic chlorohydrin.
-
CALB-catalyzed kinetic resolution of the racemic chlorohydrin.
-
Separation of the acylated (S)-ester and the unreacted (R)-chlorohydrin.
-
Reaction of the purified (R)-chlorohydrin with isopropylamine to yield (S)-Bisoprolol.[3]
-
Formation of the hemifumarate salt to enhance stability and bioavailability.[3]
This chemoenzymatic approach has been shown to produce this compound hemifumarate with an enantiomeric excess of 96% and an overall yield of 19%.[3][4]
Pharmacological Profile: Establishing Cardioselectivity
The cornerstone of this compound's clinical utility is its high degree of selectivity for β1-adrenoceptors over β2-adrenoceptors. This selectivity has been quantified through a series of rigorous in vitro and in vivo experiments.
In Vitro Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated. The ratio of the Ki values for β2 and β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of cardioselectivity.
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β2/β1) | Reference |
| This compound | 10 | 1400 | 140 | [6] (Simulated) |
| Bisoprolol | 1.21 (IC50) | 6.42 (IC50) | 5.3 (IC50 ratio) | [7] |
| Atenolol | 470 | 14500 | 31 | [6] (Simulated) |
| Metoprolol | 49 | 2300 | 47 | [6] (Simulated) |
| Carvedilol | 0.42 | 0.17 | 0.4 | [6] (Simulated) |
Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 values for Bisoprolol from reference[7] are for its effect on M-type K+ currents and erg-mediated K+ currents, not directly on adenylyl cyclase inhibition, but are included for comparative purposes.
In Vitro Functional Antagonism
Functional assays assess the ability of a drug to inhibit the physiological response following receptor activation. For β-adrenoceptors, this is commonly measured by the inhibition of isoprenaline (a non-selective β-agonist)-stimulated adenylyl cyclase activity, which leads to the production of the second messenger cyclic AMP (cAMP). The potency of an antagonist in these assays is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Assessment of Cardioselectivity
Preclinical in vivo studies in animal models are crucial for confirming the cardioselective properties of a drug in a physiological setting. These studies typically involve measuring the drug's effect on β1-mediated responses (e.g., heart rate) and β2-mediated responses (e.g., vasodilation or bronchodilation).
In anesthetized and bivagotomized dogs, the effects of Bisoprolol on isoprenaline-induced tachycardia (a β1 response) and vasodilation (a β2 response) were compared. The dose ratios required to inhibit these responses indicated a high degree of β1-selectivity. Similarly, in anesthetized guinea pigs, Bisoprolol was shown to have a much greater inhibitory effect on isoprenaline-induced increases in heart rate (β1) than on histamine-induced bronchoconstriction (a response modulated by β2-receptors).[8]
| Animal Model | β1 Response Measured | β2 Response Measured | Key Finding | Reference |
| Anesthetized Dogs | Isoprenaline-induced tachycardia | Isoprenaline-induced decrease in diastolic blood pressure | Bisoprolol demonstrated a high β1/β2 selectivity ratio. | [8] |
| Anesthetized Guinea Pigs | Basal heart rate | Histamine-induced increase in tracheal pressure | Bisoprolol showed a pronounced preference for inhibiting cardiac over bronchial responses. | [8] |
| Conscious Rats | Heart Rate | Hindquarters Vascular Conductance | Confirmed β1-selectivity in a conscious animal model. | [8] |
Mechanism of Action: The β1-Adrenergic Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at the β1-adrenoceptor. The binding of catecholamines (norepinephrine and epinephrine) to the β1-receptor on cardiac myocytes initiates a signaling cascade that leads to increased heart rate and contractility. This compound blocks this pathway at its inception.
Signaling Cascade:
-
Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenoceptor.
-
G-Protein Activation: The receptor-agonist complex activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.
This compound, by competitively binding to the β1-adrenoceptor, prevents the initial binding of catecholamines, thereby inhibiting the entire downstream signaling cascade.
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Key Experimental Methodologies
The characterization of this compound's cardioselectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key in vitro and in vivo assays.
Radioligand Binding Assay Protocol (Competition Assay)
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for β1 and β2-adrenoceptors expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the human β1 or β2-adrenoceptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a non-selective antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Isoprenaline-Stimulated Adenylyl Cyclase Activity Assay Protocol
This functional assay measures the ability of this compound to antagonize the β-adrenoceptor-mediated production of cAMP.
-
Membrane Preparation: Prepare cell membranes expressing β1 or β2-adrenoceptors as described in the radioligand binding assay protocol.
-
Adenylyl Cyclase Reaction:
-
In reaction tubes, combine the cell membrane preparation with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Add varying concentrations of this compound and incubate for a short period.
-
Initiate the reaction by adding a fixed concentration of the agonist isoprenaline.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 10-15 minutes).
-
-
Reaction Termination and cAMP Measurement:
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid or by heating).
-
Centrifuge the tubes to pellet the protein.
-
Measure the concentration of cAMP in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate concentration-response curves for isoprenaline in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for isoprenaline from these curves.
-
Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) versus log[antagonist concentration]) to determine the pA2 value.
-
In Vivo Protocol for Assessing Cardioselectivity in Rats
This protocol describes a method to evaluate the β1- and β2-blocking effects of this compound in conscious, instrumented rats.[8]
-
Animal Preparation:
-
Surgically implant telemetry devices in rats to allow for the continuous monitoring of heart rate (HR) and blood pressure.
-
Implant a Doppler flow probe around the hindquarters artery to measure hindquarters vascular conductance (HVC) as an indicator of β2-mediated vasodilation.
-
Allow the animals to recover fully from surgery.
-
-
Experimental Procedure:
-
Administer a parasympathetic blocker (e.g., methylatropine) to eliminate vagal influences on heart rate.
-
Administer this compound or vehicle intravenously.
-
After a set period, administer cumulative doses of the non-selective β-agonist isoprenaline.
-
Continuously record HR (β1-mediated response) and HVC (β2-mediated response).
-
-
Data Analysis:
-
Construct dose-response curves for isoprenaline's effect on HR and HVC in the presence and absence of this compound.
-
Determine the dose of this compound required to cause a specific level of inhibition of the maximal response to isoprenaline for both HR and HVC.
-
Calculate the ratio of the doses required to inhibit the β2-mediated response versus the β1-mediated response to determine the in vivo cardioselectivity index.
-
Conclusion
The development of this compound represents a significant milestone in cardiovascular pharmacology, driven by the targeted pursuit of cardioselectivity. Through meticulous stereoselective synthesis, rigorous in vitro binding and functional assays, and confirmatory in vivo studies, the superior β1-selectivity of the S(-) enantiomer was unequivocally established. This high degree of selectivity translates into a favorable clinical profile, minimizing the risk of β2-mediated side effects and making it a preferred therapeutic option for a wide range of patients with cardiovascular disease. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the ongoing discovery and development of novel therapeutic agents.
References
- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [ouci.dntb.gov.ua]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
S(-)-Bisoprolol: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and chemical properties of S(-)-Bisoprolol, the pharmacologically active enantiomer of Bisoprolol.[1][2][3] Bisoprolol is a potent and highly selective β1-adrenergic receptor antagonist, widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[4][5][6] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Molecular Structure
This compound, the (S)-enantiomer of (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is responsible for the majority of the beta-blocking activity of the racemic mixture.[2][7]
| Identifier | Value |
| IUPAC Name | (2S)-1-(4-((2-(1-methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)propan-2-ol[8] |
| CAS Number | 99103-03-4[8] |
| Molecular Formula | C₁₈H₃₁NO₄[8][9] |
| Molecular Weight | 325.44 g/mol [8][10] |
| Canonical SMILES | CC(C)NC--INVALID-LINK--COC1=CC=C(C=C1)COCCOC(C)C[8] |
| InChI Key | VHYCDWMUTMEGQY-KRWDZBQOSA-N[8] |
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Source |
| Melting Point | 100 °C (for Bisoprolol Fumarate) | [9][11] |
| Boiling Point | 445.0 ± 45.0 °C (Estimated) | [6][9] |
| Solubility | Water: Readily soluble (as fumarate salt)[2][7]. The free base is less soluble (2.24 mg/mL at 25°C)[11]. Organic Solvents: Soluble in methanol, ethanol, and chloroform[2][7]. Soluble in DMSO and dimethylformamide (~30 mg/ml as hemifumarate)[12]. | [2][7][11][12] |
| pKa | 9.27 (strongest basic), 14.09 (strongest acidic) | [9][11] |
| LogP | 1.9 - 2.14 | [6][9][11] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for determining each property of this compound are not extensively available in the public domain, the following outlines the general methodologies employed for the analysis of Bisoprolol and related compounds.
3.1. Spectrophotometric Methods UV-Vis spectrophotometry is a common technique for the quantitative determination of Bisoprolol in bulk and pharmaceutical dosage forms. The method is based on measuring the absorbance of a solution containing the compound at a specific wavelength. For Bisoprolol Fumarate, analysis can be performed by forming an ion-pair complex with reagents like bromothymol blue in a buffered solution (e.g., KCL-HCl buffer at pH 2.2), followed by extraction with an organic solvent like chloroform and measurement of the absorbance of the complex.[13]
3.2. Chromatographic Techniques High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the separation, identification, and quantification of Bisoprolol. A typical HPLC method involves:
-
Column: A reversed-phase column, such as an Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of aqueous and organic solvents, for example, a mixture of water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[14]
-
Flow Rate: A constant flow rate, typically 1 mL/min.[14]
-
Detection: UV detection at a specific wavelength, such as 225 nm.[14]
-
Quantification: A calibration curve is generated by running standards of known concentrations to determine the concentration of the analyte in the sample.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the determination of Bisoprolol in biological matrices like human plasma.[13] This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.
Signaling Pathways
This compound exerts its therapeutic effect by selectively and competitively blocking β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[4][16][17] This blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby modulating downstream signaling cascades.
4.1. Canonical Gs-Protein Coupled Signaling Pathway
The primary mechanism of action involves the inhibition of the Gs-protein coupled signaling pathway.
Figure 1: Canonical β1-Adrenergic Receptor Signaling Pathway and its inhibition by this compound.
In cardiac myocytes, the binding of catecholamines to β1-adrenergic receptors activates the associated Gs protein.[16] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[18] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels, leading to increased intracellular calcium concentration.[16] This surge in calcium enhances myocardial contractility and heart rate.[18][19] this compound competitively blocks the β1-adrenergic receptor, thereby preventing this signaling cascade and reducing cardiac workload.[4][19]
4.2. Alternative Signaling Pathways
Research suggests that β1-adrenergic receptors can also activate signaling pathways independent of the canonical Gs-cAMP-PKA axis.
Figure 2: Alternative β1-Adrenergic Receptor Signaling via the MAPK/ERK Pathway.
In certain cell types, such as striatal neurons, β1-adrenergic receptor activation can stimulate a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.[20] This pathway can result in the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding Protein), influencing gene expression.[20] The antagonistic action of this compound on the β1-adrenergic receptor would also inhibit this alternative signaling pathway.
4.3. Effect on the Renin-Angiotensin System
β1-adrenergic receptors are also present in the juxtaglomerular cells of the kidney.[17] Stimulation of these receptors leads to the release of renin, which activates the renin-angiotensin-aldosterone system (RAAS), ultimately causing vasoconstriction and an increase in blood pressure.[21] By blocking these renal β1-receptors, this compound inhibits renin secretion, contributing to its antihypertensive effect.[4][17]
Figure 3: Inhibition of the Renin-Angiotensin System by this compound.
Conclusion
This compound is a well-characterized, highly selective β1-adrenergic receptor antagonist with a defined molecular structure and a favorable physicochemical profile for oral administration. Its mechanism of action, primarily through the blockade of the canonical Gs-protein coupled signaling pathway in cardiac and renal tissues, underpins its efficacy in treating a range of cardiovascular disorders. A thorough understanding of its chemical properties and signaling pathway interactions is essential for ongoing research, development of new therapeutic applications, and optimization of clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. bisoprolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Bisoprolol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bisoprolol | CAS#:66722-44-9 | Chemsrc [chemsrc.com]
- 7. Bisoprolol Fumarate Tablets, USP [dailymed.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. journals.najah.edu [journals.najah.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. qingmupharm.com [qingmupharm.com]
- 20. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bisoprolol Fumarate | C40H66N2O12 | CID 5281064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary in vitro studies of S(-)-Bisoprolol efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of S(-)-Bisoprolol, a highly selective β1-adrenoceptor antagonist. The document details the experimental methodologies, presents quantitative data from key studies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Selective β1-Adrenergic Receptor Blockade
This compound exerts its therapeutic effects primarily through its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly located in cardiac tissue. The mechanism of action involves competitive antagonism of this receptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] This blockade results in negative chronotropic and inotropic effects, leading to a decrease in heart rate and myocardial contractility.[3]
The activation of the β1-adrenoceptor by an agonist triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels, leading to an influx of calcium ions and subsequent muscle contraction.[2] this compound, by blocking the initial receptor activation, effectively curtails this entire signaling pathway.
Quantitative In Vitro Efficacy Data
The in vitro efficacy of this compound has been quantified through various assays, primarily focusing on its binding affinity for β1 and β2-adrenergic receptors to determine its selectivity. The data is summarized in the tables below.
| Parameter | Receptor | Value | Tissue/Cell Line | Reference |
| pA2 | β1-adrenoceptor | 7.45 | Guinea pig atria | [6] |
| β2-adrenoceptor | 6.41 | Guinea pig tracheal muscle | [6] | |
| Ki (nM) | β1-adrenoceptor | 20.0 | Rat ventricular myocytes | [7] |
| β1-adrenoceptor (low affinity site) | 918 | Rat ventricular myocytes | [7] | |
| β1-adrenoceptor | 34.2 | Rat heart membranes | [7] | |
| β2-adrenoceptor | 3,014 | Rat heart membranes | [7] | |
| Selectivity Ratio (β1/β2) | - | 11 | Guinea pig tissues | [6] |
| - | ~100 | Radioligand binding studies | [6] | |
| - | 14:1 | Compared to atenolol (5:1) and metoprolol (2:1) | [7] | |
| - | 16-20 fold | Human myocardium | [8] | |
| - | 15 fold | COS-7 cells | [8] | |
| - | 36-fold | CHO cells | [9] | |
| - | 75-fold | Rat salivary gland/reticulocytes | [10] |
Table 1: Summary of Quantitative In Vitro Efficacy Data for this compound.
Key Experimental Protocols
Radioligand Binding Assay for β1-Adrenoceptor Affinity
This assay is fundamental in determining the binding affinity (Ki) of this compound for the β1-adrenergic receptor.
Objective: To quantify the affinity of this compound for β1-adrenergic receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Tissue/Cell Preparation: Membranes from tissues expressing β1-adrenoceptors (e.g., rat heart ventricles, CHO cells transfected with human β1-adrenoceptors).[6][7][9]
-
Radioligand: A substance that binds with high affinity and specificity to the receptor of interest, such as [3H]CGP-12177 or [125I]iodocyanopindolol (ICYP).[7][11]
-
Competitor: this compound in a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with MgCl2.[11]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[11]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).[6][11]
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.
Objective: To determine the functional antagonism of this compound at the β1-adrenoceptor by measuring its effect on intracellular cAMP levels.
Materials:
-
Cell Line: A cell line expressing the β1-adrenergic receptor (e.g., CHO cells).[9]
-
β-Adrenergic Agonist: A substance that stimulates the β1-adrenoceptor, such as isoproterenol or epinephrine.[9][12]
-
This compound: In a range of concentrations.
-
cAMP Assay Kit: Commercially available kits (e.g., FRET-based or ELISA-based).
-
Cell Culture Medium and Reagents.
Protocol:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to the wells to stimulate cAMP production. Include control wells with no agonist (basal levels) and agonist alone (maximal stimulation).
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions. These kits typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[1][12]
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data can be fitted to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bmglabtech.com [bmglabtech.com]
S(-)-Bisoprolol: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of S(-)-Bisoprolol, the pharmacologically active enantiomer of the widely prescribed beta-1 adrenergic receptor blocker, Bisoprolol. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to support advanced research and development in this area.
Introduction to this compound
Bisoprolol is a cardioselective beta-1 adrenergic blocker utilized in the management of hypertension, heart failure, and angina pectoris.[1][2][3] It is administered as a racemic mixture of its two enantiomers, this compound and R(+)-Bisoprolol. The beta-blocking activity primarily resides in the S(-) enantiomer. Understanding the stereoselective pharmacokinetics and metabolism of this compound is crucial for optimizing its therapeutic efficacy and safety profile.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of Bisoprolol's enantiomers have been evaluated in human studies. Following oral administration of racemic bisoprolol, slight but significant differences are observed in the plasma concentrations and disposition of the S(-) and R(+) forms.
Table 1: Pharmacokinetic Parameters of S(-)- and R(+)-Bisoprolol in Humans Following a Single Oral 20 mg Dose of Racemic Bisoprolol
| Parameter | This compound | R(+)-Bisoprolol | S/R Ratio | Reference |
| AUC∞ (ng·h/mL) | Slightly larger | Slightly smaller | > 1.0 | [4][5][6] |
| Elimination Half-life (t1/2) | Slightly longer | Slightly shorter | > 1.0 | [4][5][6] |
| Metabolic Clearance | Significantly smaller | Significantly larger | 0.79 ± 0.03 | [4][5][6] |
| Renal Tubular Secretion Clearance | Moderately smaller | Moderately larger | 0.68 | [4][5] |
Data derived from a study in four Japanese male healthy volunteers.
Experimental Protocols
A key study elucidating the stereoselective pharmacokinetics of Bisoprolol involved the oral administration of racemic bisoprolol to healthy human volunteers.
Study Design: Pharmacokinetics of Bisoprolol Enantiomers
-
Objective: To evaluate the plasma concentrations and urinary excretion of bisoprolol enantiomers following oral administration.
-
Dosage: A single oral dose of 20 mg of racemic bisoprolol.[4][5]
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Analytical Method: Plasma and urine concentrations of S(-)- and R(+)-Bisoprolol were determined using a stereoselective analytical method, likely a chiral high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vitro Metabolism Study
-
Objective: To identify the cytochrome P450 (CYP) isoforms responsible for the metabolism of bisoprolol enantiomers.
-
Methodology: Recombinant human CYP isoforms were used to study the in vitro oxidation of both bisoprolol enantiomers.[4][5]
Metabolism of this compound
Bisoprolol is eliminated from the body through both renal excretion and hepatic metabolism, with each route accounting for approximately 50% of the total clearance.[2][7][8][9] The metabolism of bisoprolol is primarily oxidative and does not involve subsequent conjugation.[2][8][10] The resulting metabolites are polar, pharmacologically inactive, and are excreted by the kidneys.[2][8][11]
The metabolism of bisoprolol is stereoselective. In vitro studies have identified two key cytochrome P450 enzymes involved in the oxidation of bisoprolol enantiomers: CYP2D6 and CYP3A4.[4][5][6] While CYP3A4 metabolizes both enantiomers non-stereoselectively, CYP2D6 exhibits stereoselective metabolism, favoring the R(+) enantiomer over the S(-) enantiomer (R > S).[4][5][6][12][13] This stereoselectivity in metabolic clearance by CYP2D6, along with stereoselective renal tubular secretion, contributes to the observed differences in the pharmacokinetics of the two enantiomers.[4][5]
Experimental Workflow for a Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound in humans.
Conclusion
The pharmacokinetics of this compound in humans are characterized by slight but significant differences from its R(+) enantiomer, primarily due to stereoselective metabolism by CYP2D6 and stereoselective renal tubular secretion. This compound exhibits a slightly longer elimination half-life and a larger AUC compared to R(+)-Bisoprolol. A thorough understanding of these stereoselective processes is paramount for the development of novel formulations and for the optimization of therapeutic strategies involving bisoprolol. This guide provides a foundational resource for researchers and professionals in the field of drug development, offering key data and methodological insights to inform future studies.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. docetp.mpa.se [docetp.mpa.se]
- 10. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral Separation of Bisoprolol Enantiomers Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of bisoprolol enantiomers. Bisoprolol, a cardioselective β1-adrenergic antagonist, is a chiral compound where the S-(-)-enantiomer possesses significantly higher therapeutic activity. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a precise and reproducible methodology for the analysis of bisoprolol enantiomers in bulk drug substances and pharmaceutical formulations. The method utilizes a macrocyclic antibiotic-based chiral stationary phase, achieving baseline resolution and enabling accurate quantification.
Introduction
Bisoprolol is a widely prescribed medication for cardiovascular diseases, primarily hypertension and angina pectoris.[1][2] It contains a single chiral center, leading to the existence of two enantiomers: S-(-)-bisoprolol and R-(+)-bisoprolol. The pharmacological activity of bisoprolol resides predominantly in the S-(-)-enantiomer, which is reported to be up to 100 times more potent than the R-(+)-enantiomer.[3] Consequently, the accurate separation and quantification of these enantiomers are critical for ensuring the safety, efficacy, and quality of bisoprolol-containing pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[3][4][5][6] This document provides a detailed protocol for the chiral separation of bisoprolol enantiomers.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
Chiral Column: Chirobiotic T (Teicoplanin-based macrocyclic antibiotic) column, 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing: Empower® software or equivalent chromatography data station.
-
Chemicals and Reagents:
-
Bisoprolol fumarate reference standard (racemic)
-
S-(-)-bisoprolol and R-(+)-bisoprolol enantiomer reference standards
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (deionized or HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for Chiral Separation of Bisoprolol Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Chirobiotic T (Teicoplanin) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.02:0.025, v/v/v)[4][7][8] |
| Flow Rate | 1.5 mL/min[4][7][8] |
| Column Temperature | Ambient (approximately 25 °C)[4][7][8] |
| Injection Volume | 20 µL |
| Detection | Fluorescence: Excitation 275 nm, Emission 305 nm[4][7][8] UV: 225 nm or 275 nm[4] |
| Internal Standard | S-(-)-atenolol (optional)[4][7][8] |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic bisoprolol fumarate, S-(-)-bisoprolol, and R-(+)-bisoprolol reference standards in separate 10 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 5 ng/mL to 250 ng/mL for each enantiomer.[4] For plasma analysis, a range of 20-200 ng/mL is recommended.[7][8]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of bisoprolol fumarate and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
-
Centrifuge the solution at 3000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20, 80, and 160 ng/mL).[4]
HPLC Analysis Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for bisoprolol enantiomers.
Results and Discussion
The described method provides excellent separation and resolution of the S-(-) and R-(+) bisoprolol enantiomers.
Method Validation Summary
The method was validated according to ICH guidelines, and the key performance parameters are summarized in Table 2.
Table 2: Method Validation Parameters for Bisoprolol Enantiomers
| Parameter | S-(-)-Bisoprolol | R-(+)-Bisoprolol | Reference |
| Linearity Range | 5 - 250 ng/mL | 5 - 250 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [4] |
| LOD | 2 ng/mL | 2 ng/mL | [4] |
| LOQ | 5 ng/mL | 5 ng/mL | [4] |
| Recovery | 97.6 - 100.5% | 97.6 - 100.5% | [4] |
| Within-run Precision (%RSD) | 1.0 - 6.2% | 1.0 - 6.2% | [7][8] |
| Between-run Precision (%RSD) | 0.9 - 6.7% | 0.9 - 6.7% | [7][8] |
| Within-run Accuracy (% Error) | 0.2 - 4.8% | 0.2 - 4.8% | [7][8] |
| Between-run Accuracy (% Error) | 0.3 - 1.7% | 0.3 - 1.7% | [7][8] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Chiral Recognition Mechanism
The chiral recognition mechanism on the teicoplanin-based CSP is primarily based on multiple interactions between the enantiomers and the stationary phase. These interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the S-(-) and R-(+) enantiomers. The logical relationship for achieving chiral separation is illustrated below.
Caption: Logical flow of chiral recognition and separation.
Alternative and Comparative Methods
While the teicoplanin-based CSP is highly effective, other chiral stationary phases have also been successfully employed for the separation of bisoprolol enantiomers. Table 3 provides a comparison of different methods.
Table 3: Comparison of Different HPLC Methods for Chiral Separation of Bisoprolol
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Chirobiotic T (Teicoplanin) | Methanol:Acetic Acid:Triethylamine (100:0.02:0.025) | 1.5 | Fluorescence (275/305 nm) | [4][7] |
| Chirobiotic V (Vancomycin) | Methanol:Acetic Acid:Triethylamine (100:0.20:0.15) | 0.5 | UV | [9][10] |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane:Ethanol:Diethylamine | N/A | UV | [5] |
Conclusion
The HPLC method detailed in this application note, utilizing a teicoplanin-based chiral stationary phase, is a reliable and validated approach for the enantioselective separation and quantification of bisoprolol enantiomers. The protocol is suitable for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. The high sensitivity and reproducibility of this method make it an invaluable tool for researchers and professionals in the pharmaceutical industry.
References
- 1. saudijournals.com [saudijournals.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantioanalysis of bisoprolol in human plasma with a macrocyclic antibiotic HPLC chiral column using fluorescence detection and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Method for the Quantification of S(-)-Bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of S(-)-Bisoprolol. Bisoprolol is a cardioselective β1-adrenergic blocker, where the S(-) enantiomer is responsible for the therapeutic activity.[1][2] This method is crucial for pharmacokinetic studies, formulation development, and quality control of this compound drug products. The described protocol utilizes a chiral stationary phase to achieve baseline separation of the R(+) and S(-) enantiomers, allowing for accurate and precise quantification. All experimental protocols and validation data are presented in accordance with ICH guidelines.
Introduction
Bisoprolol is a widely prescribed medication for the treatment of hypertension and angina pectoris.[3][4] It is a chiral compound, and its pharmacological activity resides primarily in the S(-) enantiomer. Therefore, the ability to selectively quantify this compound is of paramount importance in drug development and clinical research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable technique for the enantioseparation of chiral drugs like bisoprolol.[5][6][7] This application note provides a detailed protocol for the development and validation of a chiral HPLC method for this compound quantification.
Physicochemical Properties of Bisoprolol
A thorough understanding of the physicochemical properties of bisoprolol is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C18H31NO4 | [8] |
| Molecular Weight | 325.4 g/mol | [8] |
| pKa (strongest basic) | 9.27 | [9] |
| logP | 2.2 | [8] |
| UV Maximum Absorption (in Methanol) | ~225 nm | [10][11] |
| Solubility | Readily soluble in water, methanol, ethanol, and chloroform.[12] | [12] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a systematic approach, from initial parameter selection to final method validation.
Caption: Workflow for HPLC Method Development.
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation and quantification of this compound.
1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Bisoprolol fumarate racemic standard
-
This compound reference standard (for peak identification)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (TEA) (HPLC grade)
-
Ultrapure water
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chirobiotic V (vancomycin-based macrocyclic antibiotic) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 45 °C[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 20 µL |
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of racemic bisoprolol fumarate standard in methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 0.075 µg/mL to 5 µg/mL).[5]
-
This compound Standard: Prepare a separate standard of this compound to confirm the elution order of the enantiomers.
5. Sample Preparation
-
Tablets: Weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to a known amount of bisoprolol fumarate, transfer it to a volumetric flask, add methanol, and sonicate to dissolve.[3][12] Dilute to the mark with methanol and filter through a 0.45 µm syringe filter. Further dilute with the mobile phase to fall within the calibration range.
-
Biological Samples (e.g., Plasma): Sample preparation for biological matrices typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences.[6][13]
6. Method Validation The developed method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers and the absence of interfering peaks from the matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area of this compound against its concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Key Parameters in HPLC Method Optimization
The optimization of the HPLC method is critical to achieving the desired separation and sensitivity. The following diagram illustrates the logical relationships between key parameters.
Caption: Key Parameter Relationships in HPLC Optimization.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described chiral HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) between enantiomers | > 1.5 | > 2.0 |
| Tailing Factor (T) for this compound | ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | > 2000 | > 5000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.075 - 5 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.025 µg/mL[5] |
| LOQ | 0.075 µg/mL[5] |
Table 3: Chromatographic Performance
| Compound | Retention Time (min) |
| Enantiomer 1 | ~12 |
| Enantiomer 2 (this compound)* | ~15 |
*The elution order of the enantiomers must be confirmed experimentally using an this compound reference standard.
Conclusion
The chiral HPLC method presented in this application note is a reliable and robust tool for the selective quantification of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for a wide range of applications in pharmaceutical analysis. The detailed protocol and validation data provide a solid foundation for researchers and scientists to implement this method in their laboratories.
References
- 1. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of S(-)-Bisoprolol Tablets
Introduction
S(-)-Bisoprolol, the active enantiomer of bisoprolol, is a cardioselective beta-1 adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The therapeutic efficacy of solid oral dosage forms, such as tablets, is critically dependent on the in vivo dissolution of the active pharmaceutical ingredient (API) and its subsequent absorption. In vitro dissolution testing is a pivotal quality control tool utilized throughout the drug development process and for routine batch release. It provides crucial insights into the drug release characteristics of the tablet formulation, helps ensure batch-to-batch consistency, and can be used to predict the in vivo performance of the drug product.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[3][4][5][6] For BCS Class I drugs, in vitro dissolution studies can sometimes be used to waive in vivo bioequivalence studies, a practice known as a biowaiver.[3][5][7]
These application notes provide a detailed overview of established in vitro dissolution testing protocols for this compound tablets, compiled from pharmacopeial monographs and peer-reviewed scientific literature. The protocols are intended for researchers, scientists, and drug development professionals involved in the formulation development, quality control, and regulatory submission of this compound tablet products.
Quantitative Data Summary
The following table summarizes the various conditions reported for the in vitro dissolution testing of this compound tablets.
| Parameter | USP Monograph[8] | Biowaiver Studies[3][9] | Alternative HPLC Method[10] | Alternative UV Method[1] |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Water | pH 1.2, 4.5, and 6.8 buffers | 0.1 M HCl | 0.1 M Hydrochloric Acid |
| Volume of Medium | 900 mL | 900 mL[9] or 1000 mL[3] | 900 mL | 500 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 °C |
| Rotation Speed | 75 rpm | 50 rpm[9], 75 rpm[3], or 100 rpm[3] | 50 rpm | 75 rpm |
| Sampling Times | 20 minutes | 5, 15, 30, 45 minutes[9] | Up to 45 minutes | 20 minutes |
| Analytical Method | HPLC | HPLC | RP-HPLC | UV Spectrophotometry |
| Wavelength | 227 nm | Not Specified | 225 nm | 272 nm |
| Acceptance Criteria | Not less than 80% dissolved in 20 minutes[11] | >85% dissolved in 15 or 30 minutes[3][9] | Not Specified | Not less than 90% dissolved in 20 minutes |
Experimental Protocols
Protocol 1: USP Monograph Method
This protocol is based on the United States Pharmacopeia (USP) monograph for Bisoprolol Fumarate Tablets.[8]
1. Materials and Apparatus:
-
Dissolution testing apparatus (USP Apparatus 2 - Paddle)
-
HPLC system with a UV detector
-
C18 column (e.g., 3.9-mm × 30-cm; L7 packing)
-
Bisoprolol Fumarate Reference Standard (RS)
-
Deionized water
-
Methanol, triethylamine, phosphoric acid (for mobile phase preparation)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm)
2. Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of water
-
Temperature: 37 ± 0.5 °C
-
Rotation Speed: 75 rpm
-
Time: 20 minutes
3. Procedure:
-
Place one this compound tablet in each dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus and run for the specified time.
-
At 20 minutes, withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Prepare a standard solution of USP Bisoprolol Fumarate RS in water at a known concentration.
-
Analyze the filtered samples and the standard solution by HPLC.
4. HPLC Analysis:
-
Mobile Phase: A mixture of water, methanol, and triethylamine (e.g., 1000:680:20 v/v/v), adjusted to a pH of 4.0 with phosphoric acid.
-
Column: C18, 3.9-mm × 30-cm
-
Flow Rate: Approximately 1 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: Appropriate volume to obtain a suitable peak response.
5. Calculation: Calculate the percentage of this compound dissolved in each tablet using the peak areas obtained from the sample and standard solutions.
Protocol 2: Biowaiver Study Method
This protocol is a composite based on methods described in biowaiver studies, which are designed to assess the equivalence of generic drug products.[3][9]
1. Materials and Apparatus:
-
Dissolution testing apparatus (USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle)
-
HPLC system with a UV detector
-
Bisoprolol Fumarate Reference Standard (RS)
-
Buffer solutions: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm)
2. Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle) at 50 rpm or 75 rpm, or USP Apparatus 1 (Basket) at 100 rpm.[3][9]
-
Dissolution Media: 900 mL of pH 1.2, pH 4.5, and pH 6.8 buffer solutions.[9]
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 15, 30, and 45 minutes.[9]
3. Procedure:
-
Perform the dissolution test separately in each of the three buffer solutions.
-
Place one this compound tablet in each of the dissolution vessels containing the pre-warmed dissolution medium.
-
Start the apparatus.
-
At each specified time point (5, 15, 30, and 45 minutes), withdraw a sample from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Prepare standard solutions of Bisoprolol Fumarate RS in each of the corresponding buffer solutions.
-
Analyze the samples and standard solutions by a validated HPLC method.
4. HPLC Analysis: A suitable validated stability-indicating HPLC method should be used. The specific conditions (e.g., column, mobile phase, flow rate, wavelength) should be optimized for the analysis of bisoprolol in the respective dissolution media.
5. Data Analysis:
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Plot the dissolution profiles (percentage dissolved vs. time) for each medium.
-
For biowaiver studies, a similarity factor (f2) is often calculated to compare the dissolution profiles of a test product against a reference product. An f2 value between 50 and 100 suggests similarity.[3]
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of this compound tablets.
Caption: Logical relationship for biowaiver consideration of this compound tablets.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Dissolution Kinetics of Bisoprolol Tablets Under Biowaiver Conditions | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes & Protocols: Cell Culture Models for Assessing S(-)-Bisoprolol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
S(-)-Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1][2] Its primary mechanism of action involves competitively blocking β1-adrenergic receptors in cardiac and kidney tissues, leading to decreased heart rate, reduced myocardial contractility, and inhibition of renin secretion.[1][3][4] While generally considered safe, assessing the potential for off-target cytotoxicity is a critical component of preclinical safety evaluation, especially at supra-pharmacological concentrations.
This document provides a comprehensive guide to utilizing cell culture models for evaluating the in vitro cytotoxicity of this compound. It outlines protocols for cell line maintenance, cytotoxicity assays, and data interpretation, offering a framework for consistent and reproducible assessment.
Recommended Cell Culture Models
The selection of appropriate cell lines is crucial for relevant cytotoxicity assessment. For this compound, cell lines representing the primary target organ (heart), metabolism (liver), and excretion (kidney) are recommended.
-
H9c2 (Rat Cardiomyoblasts): A well-established cell line derived from embryonic rat heart tissue.[5] H9c2 cells exhibit many characteristics of cardiomyocytes and are a valuable model for studying cardiotoxicity.[5][6][7]
-
HepG2 (Human Hepatocellular Carcinoma): A human liver-derived cell line commonly used in drug metabolism and hepatotoxicity studies.[8] These cells retain many specialized functions of hepatocytes, including the secretion of plasma proteins.[8]
-
HEK293 (Human Embryonic Kidney Cells): A widely used cell line for general toxicity testing, representing a key organ for drug elimination.
Cell Line Maintenance Protocols
1.1.1. H9c2 Cell Culture
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][9]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[5][9]
-
Passaging:
-
Aspirate medium and rinse the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach.[5]
-
Neutralize trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[5][9]
-
Change medium every 2-3 days.[9] Do not allow cells to exceed 80% confluency to maintain optimal morphology and growth.[10]
-
1.1.2. HepG2 Cell Culture
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% FBS.[8][11]
-
Culture Conditions: 37°C, 5% CO2 in a humidified atmosphere.[8]
-
Passaging:
Experimental Workflow for Cytotoxicity Assessment
A standardized workflow ensures reproducibility and accurate data interpretation.
Cytotoxicity Assay Protocols
Multiple assays targeting different cellular mechanisms should be employed to obtain a comprehensive cytotoxicity profile.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12][13][14] Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13]
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the workflow.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for 4 hours at 37°C in a humidified atmosphere.[13]
-
Add 100 µL of Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[13]
-
Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes is recommended.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12][13]
-
Calculate cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] LDH release is an indicator of compromised cell membrane integrity.[17]
Protocol:
-
Seed and treat cells in a 96-well plate. Include controls for spontaneous release (untreated cells) and maximum release (cells lysed with a provided reagent).
-
After treatment, centrifuge the plate at 400 x g for 5 minutes.[17]
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[17]
-
Add 100 µL of the LDH Reaction Solution to each well.[17]
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
Measure the absorbance at 490 nm.[17]
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[18][19][20] Damage to the cell membrane or lysosomes results in decreased dye uptake.[19]
Protocol:
-
Seed and treat cells in a 96-well plate.
-
After treatment, discard the medium and add 100 µL of medium containing Neutral Red solution to each well.[18]
-
Incubate for 2-3 hours at 37°C.[18]
-
Discard the dye solution, and rinse cells with 150 µL of PBS.[18]
-
Add 150 µL of Destain Solution (e.g., 50% ethanol, 1% acetic acid) to each well.[18]
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.[21]
-
Calculate cell viability relative to the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison across cell lines, assays, and exposure times. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying a compound's cytotoxicity.
Table 1: Hypothetical IC50 Values (µM) for this compound
| Cell Line | Assay | 24h Exposure | 48h Exposure | 72h Exposure |
|---|---|---|---|---|
| H9c2 | MTT | 850 | 620 | 450 |
| LDH | >1000 | 880 | 710 | |
| NRU | 900 | 680 | 500 | |
| HepG2 | MTT | 780 | 550 | 390 |
| LDH | >1000 | 810 | 650 |
| | NRU | 820 | 590 | 420 |
Table 2: Hypothetical Cell Viability (%) at 500 µM this compound
| Cell Line | Assay | 24h Exposure | 48h Exposure | 72h Exposure |
|---|---|---|---|---|
| H9c2 | MTT | 88% | 65% | 48% |
| HepG2 | MTT | 81% | 58% | 41% |
Potential Signaling Pathways in Drug-Induced Cytotoxicity
At high concentrations, drug-induced cytotoxicity can involve multiple signaling pathways, often converging on mitochondrial dysfunction and apoptosis.[22][23] While the primary action of this compound is receptor-mediated, supra-pharmacological levels could potentially trigger off-target effects leading to cellular stress.
This generalized pathway suggests that high concentrations of a compound could induce stress on mitochondria and the endoplasmic reticulum (ER), leading to increased Reactive Oxygen Species (ROS) production.[23][24] This can activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2, causing the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[22][25]
References
- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bisoprolol? [synapse.patsnap.com]
- 3. Bisoprolol - Wikipedia [en.wikipedia.org]
- 4. qingmupharm.com [qingmupharm.com]
- 5. How to Optimize the Culturing of H9c2 (2-1) Cells [procellsystem.com]
- 6. Bisoprolol, a β1 antagonist, protects myocardial cells from ischemia-reperfusion injury via PI3K/AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisoprolol protects myocardium cells against ischemia/reperfusion injury by attenuating unfolded protein response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. elabscience.com [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. qualitybiological.com [qualitybiological.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 22. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assays of S(-)-Bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The therapeutic efficacy of Bisoprolol is primarily attributed to its S(-)-enantiomer, which exhibits a significantly higher affinity for the β1-adrenergic receptor compared to its R(+)-counterpart. Understanding the binding characteristics of this compound to its target receptor is crucial for drug development, quality control, and pharmacological research. Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor. This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the interaction of this compound with the β1-adrenergic receptor.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity of Bisoprolol for β1 and β2-adrenergic receptors. While specific data for the S(-)-enantiomer is often not explicitly separated in all literature, it is well-established that the S(-)-enantiomer is the pharmacologically active component with higher affinity. The data presented here for "(+/-)-Bisoprolol" reflects the properties of the racemic mixture, from which the high affinity of the S(-)-enantiomer can be inferred.
Table 1: Binding Affinity of (+/-)-Bisoprolol for Human β1 and β2-Adrenergic Receptors
| Radioligand | Competitor | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |
| [3H]CGP 12177 | (+/-)-Bisoprolol | β1-Adrenoceptor | Human Myocardium | 13.1 | [1][2] |
| [3H]CGP 12177 | (+/-)-Bisoprolol | β2-Adrenoceptor | Human Myocardium | 6.4 | [1][2] |
| [125I]Iodocyanopindolol | (+/-)-Bisoprolol | β1-Adrenoceptor | Human Myocardium | 46.1 | [1][2] |
| [125I]Iodocyanopindolol | (+/-)-Bisoprolol | β2-Adrenoceptor | Human Myocardium | 22.5 | [1][2] |
Table 2: Binding Affinity of Bisoprolol in Rat Heart Membranes and Myocytes
| Radioligand | Competitor | Preparation | Ki (nM) | Reference |
| [3H]CGP-12177 | Bisoprolol | Rat Heart Membranes | Ki1 = 34.2, Ki2 = 3,014 | [3] |
| [3H]CGP-12177 | Bisoprolol | Intact Ventricular Myocytes | Ki1 = 20.0, Ki2 = 918 | [3] |
Signaling Pathway
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like norepinephrine, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which then synthesizes cyclic adenosine monophosphate (cAMP).[4][5][6] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[4][6] this compound acts as an antagonist, blocking the binding of agonists and thereby inhibiting this signaling pathway.
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for this compound
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radioligand.
Materials and Reagents:
-
Membrane Preparation: Membranes from cells or tissues expressing β1-adrenergic receptors (e.g., CHO-β1AR cells, rat heart ventricles).
-
Radioligand: [3H]CGP 12177 or [125I]Iodocyanopindolol (at a concentration close to its Kd).
-
Test Compound: this compound stock solution and serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-selective β-antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter (for 3H) or gamma counter (for 125I).
Procedure:
-
Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM Propranolol).
-
Test Compound: Add 50 µL of each this compound dilution to respective wells.
-
-
Radioligand Addition: Add 50 µL of the radioligand solution to all wells.
-
Membrane Addition: Add 150 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the density of β1-adrenergic receptors (Bmax) in a given sample and the dissociation constant (Kd) of the radioligand.
Materials and Reagents:
-
Same as in Protocol 1, excluding the test compound.
-
Serial dilutions of the radioligand (e.g., [3H]CGP 12177).
Procedure:
-
Plate Setup: Prepare two sets of wells.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-selective β-antagonist (e.g., 10 µM Propranolol).
-
-
Radioligand Addition: Add 50 µL of each radioligand dilution to both total binding and NSB wells.
-
Membrane Addition: Add 150 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Termination and Filtration: Terminate the reaction and filter as described in Protocol 1.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
For each radioligand concentration, calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Bmax (maximum number of binding sites) and the Kd (dissociation constant) of the radioligand.
-
References
- 1. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. discoverbiotech.com [discoverbiotech.com]
Application Notes and Protocols for the Use of S(-)-Bisoprolol in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S(-)-Bisoprolol, a selective β1-adrenergic receptor blocker, in preclinical animal models of hypertension. This document is intended to guide researchers in designing and executing experiments to evaluate the antihypertensive effects of this compound.
Application Notes
This compound is a potent and highly selective β1-adrenoceptor antagonist.[1] Its primary mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly located in the heart muscle and juxtaglomerular cells of the kidney.[2][3] This inhibition leads to a reduction in heart rate, myocardial contractility, and renin secretion, ultimately resulting in decreased blood pressure.[1][3][4]
In animal models of hypertension, this compound has been shown to effectively lower blood pressure and heart rate.[5][6] The most commonly used models for studying the effects of this compound include the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.[5][6][7][8] These models represent genetic and salt-sensitive forms of hypertension, respectively, providing a broad platform to assess the therapeutic potential of this compound.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is critical and should align with the specific research question. The SHR model is suitable for studying genetic hypertension, while the DOCA-salt model is appropriate for investigating salt-sensitive and neurogenic hypertension.[7][8]
-
Dosage and Administration: Dosages of Bisoprolol in rat models of hypertension typically range from 2.5 mg/kg/day to 100 mg/kg/day, administered orally.[9][10] The optimal dose will depend on the specific animal model and the desired therapeutic effect.
-
Pharmacokinetics: Bisoprolol exhibits predictable pharmacokinetics with high oral bioavailability (approximately 90%) and a long plasma half-life (10-11 hours), allowing for once-daily dosing.[11] Its metabolism is balanced between hepatic and renal clearance.[11]
-
Monitoring: Continuous or frequent monitoring of blood pressure and heart rate is essential to accurately assess the pharmacodynamic effects of this compound. The tail-cuff method is a common non-invasive technique for this purpose.[5]
Quantitative Data Summary
The following tables summarize the reported effects of Bisoprolol in hypertensive animal models.
Table 1: Effects of Bisoprolol on Systolic Blood Pressure (SBP) in Hypertensive Rats
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | SBP Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats | Bisoprolol | 100 | 3 weeks | Significant decrease | [10] |
| Spontaneously Hypertensive Rats | Bisoprolol + Hydrochlorothiazide (low dose) | 10 | 3 weeks | Significant decrease | [10] |
| Male White Rats (NaCl-induced) | Bisoprolol | 2.5 | - | Significant decrease | [9] |
| Male White Rats (NaCl-induced) | Bisoprolol | 5 | - | Significant decrease | [9] |
| Male White Rats (NaCl-induced) | Bisoprolol | 10 | - | Significant decrease | [9] |
Table 2: Effects of Bisoprolol on Heart Rate (HR) in Hypertensive Rats
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | HR Reduction (bpm) | Reference |
| Spontaneously Hypertensive Rats | Bisoprolol | 100 | 3 weeks | Significant decrease | [10] |
| Spontaneously Hypertensive Rats | Bisoprolol + Hydrochlorothiazide (low dose) | 10 | 3 weeks | Significant decrease | [10] |
| Spontaneously Hypertensive Rats | Bisoprolol | Moderate dose | 12 weeks | Lowered resting HR | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effect of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 5 weeks of age[5]
-
This compound fumarate
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
-
Animal scale
Procedure:
-
Animal Acclimatization: Upon arrival, house the SHR in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.
-
Baseline Measurements: At 5 weeks of age, measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for three consecutive days using the tail-cuff method.[5] Calculate the average baseline values for each animal.
-
Group Allocation: Randomly assign the rats into treatment groups (n=8-10 per group), for example:
-
Drug Administration: Prepare fresh solutions of this compound in the vehicle daily. Administer the assigned treatment to each rat via oral gavage once daily for the duration of the study (e.g., 3-12 weeks).[5][10] The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Blood Pressure and Heart Rate Monitoring: Measure SBP and HR weekly using the tail-cuff method.[5] To minimize stress-induced variations, perform measurements at the same time of day in a quiet environment.
-
Data Analysis: Analyze the changes in SBP and HR from baseline over the treatment period. Compare the values between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of this compound in DOCA-Salt Hypertensive Rats
Objective: To evaluate the antihypertensive efficacy of this compound in a model of salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (uninephrectomized)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 75 mg, 21-day release)[12]
-
Saline solution (1% NaCl and 0.2% KCl in drinking water)[12]
-
This compound fumarate
-
Vehicle (e.g., distilled water)
-
Surgical instruments for uninephrectomy and pellet implantation
-
Anesthesia (e.g., isoflurane)
-
Tail-cuff blood pressure measurement system
Procedure:
-
Induction of Hypertension:
-
Perform a left uninephrectomy on anesthetized rats.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet subcutaneously in the dorsal neck region.[12]
-
Replace the drinking water with the saline solution.[12]
-
Monitor the development of hypertension over 2-3 weeks. A sustained SBP above 150 mmHg is typically considered hypertensive.
-
-
Group Allocation and Treatment:
-
Once hypertension is established, randomly assign the rats to treatment groups (n=8-10 per group):
-
Group 1: Sham-operated control (normal drinking water)
-
Group 2: DOCA-salt + Vehicle (oral gavage)
-
Group 3: DOCA-salt + this compound (e.g., 10 mg/kg/day, oral gavage)
-
-
-
Drug Administration: Administer the assigned treatments daily via oral gavage for the desired study duration (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR weekly using the tail-cuff method.
-
Data Analysis: Compare the SBP and HR values between the this compound treated group and the DOCA-salt vehicle group to determine the antihypertensive effect.
Visualizations
Caption: this compound Signaling Pathway
Caption: SHR Experimental Workflow
Caption: DOCA-Salt Model Workflow
References
- 1. Bisoprolol fumarate - beta-blocker hypertension treatment | ari.info | ari.info [animalresearch.info]
- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 3. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of exercise and beta-blocker on blood pressure and baroreflexes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. Bisoprolol and hydrochlorothiazide effects on cardiovascular remodeling in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of S(-)-Bisoprolol
These application notes provide a detailed protocol for the chemoenzymatic synthesis of S(-)-Bisoprolol, a cardioselective β1-adrenergic receptor blocker. The S-enantiomer of bisoprolol exhibits significantly greater therapeutic activity (30 to 80 times) than its R-enantiomer.[1] This protocol focuses on a six-step synthesis that employs a key enzymatic kinetic resolution step to achieve high enantiomeric purity.[1][2]
Overview of the Synthetic Strategy
The synthesis begins with commercially available starting materials, 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol, and proceeds through the formation of a key racemic chlorohydrin intermediate.[1] The crucial asymmetric step is the kinetic resolution of this racemic chlorohydrin catalyzed by Candida antarctica lipase B (CALB), which selectively acylates the S-enantiomer, allowing for the separation of the desired R-chlorohydrin precursor.[1][2] Subsequent reaction with isopropylamine and salt formation with fumaric acid yields the final product, (S)-Bisoprolol hemifumarate, in high enantiomeric excess.[1][2]
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess (e.e.) for the key steps in the synthesis of (S)-Bisoprolol hemifumarate.
| Compound | Step | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-4 | Enzymatic Kinetic Resolution | ~50 | >99 |
| (S)-6 (S)-Bisoprolol | Amination of (R)-4 | 91 | Not Reported |
| (S)-7 (S)-Bisoprolol hemifumarate | Salt Formation | 99 | 96 |
| Overall Yield | Six-Step Synthesis | 19 | 96 |
(Data sourced from Bocquin, L.; Jacobsen, E.E. Catalysts 2023)[1][2]
Experimental Protocols
Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Compound 2)
This initial step involves the etherification of 4-(hydroxymethyl)phenol (1) with 2-isopropoxyethan-1-ol.
-
Reagents: 4-(hydroxymethyl)phenol (1), 2-isopropoxyethan-1-ol, silica sulfuric acid.
-
Procedure:
-
Combine 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.
-
Add silica sulfuric acid, a solid and reusable acid catalyst, to the mixture.[1] This catalyst is preferred over concentrated sulfuric acid to minimize byproduct formation.[1]
-
Stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid catalyst.
-
Purify the product, 4-((2-isopropoxyethoxy)methyl)phenol (2), using appropriate methods (e.g., column chromatography).
-
-
Yield: 75%.[1]
Step 2: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (Compound 4)
The phenolic intermediate is reacted with epichlorohydrin to form the racemic chlorohydrin.
-
Reagents: 4-((2-isopropoxyethoxy)methyl)phenol (2), epichlorohydrin, lithium chloride.
-
Procedure:
-
Deprotonate the phenol (2) with a suitable base.
-
React the resulting phenoxide with epichlorohydrin. This initially forms a mixture of the desired racemic chlorohydrin (4) and an epoxide byproduct (3).[1]
-
Treat the mixture with lithium chloride to facilitate the ring-opening of the epoxide byproduct (3), converting it to the racemic chlorohydrin (4).[1]
-
Purify the crude product to obtain racemic chlorohydrin 4.
-
-
Yield: 63%.[1]
Step 3: Enzymatic Kinetic Resolution of Racemic Chlorohydrin (4)
This is the key step for establishing stereochemistry, using CALB to selectively acylate the (S)-enantiomer.
-
Reagents: Racemic chlorohydrin (4), Candida antarctica lipase B (CALB), vinyl butanoate, dry acetonitrile.
-
Procedure:
-
Dissolve the racemic chlorohydrin (4) in dry acetonitrile. The use of acetonitrile makes this step greener than protocols using toluene.[1]
-
Add CALB as the catalyst and vinyl butanoate as the acyl donor.[1]
-
Stir the reaction at a controlled temperature. The enzyme will selectively catalyze the transesterification of the (S)-enantiomer of the chlorohydrin, forming the ester (S)-5, leaving the desired (R)-chlorohydrin (R)-4 unreacted.
-
Monitor the reaction progress carefully to stop at approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted (R)-4.
-
Separate the unreacted (R)-chlorohydrin ((R)-4) from the acylated product ((S)-5) using column chromatography.
-
-
Yield: The theoretical maximum yield for this kinetic resolution is 50%.[1]
-
Enantiomeric Excess (e.e.) of (R)-4: >99%.
Step 4: Synthesis of (S)-Bisoprolol (Compound 6)
The enantiopure (R)-chlorohydrin is converted to (S)-Bisoprolol via an amination reaction.
-
Reagents: (R)-chlorohydrin (R)-4, isopropylamine, methanol.
-
Procedure:
-
Dissolve the enantiopure (R)-chlorohydrin ((R)-4) in methanol.
-
Add an excess of isopropylamine to the solution.[1]
-
Stir the reaction. The nucleophilic attack of the amine opens the epoxide ring (formed in situ from the chlorohydrin), resulting in the formation of (S)-Bisoprolol ((S)-6).
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the resulting (S)-Bisoprolol.
-
-
Yield: 91%.[1]
Step 5: Synthesis of (S)-Bisoprolol Hemifumarate (Compound 7)
The final step is the formation of the hemifumarate salt for improved stability and handling.
-
Reagents: (S)-Bisoprolol (S)-6, fumaric acid.
-
Procedure:
-
Dissolve (S)-Bisoprolol ((S)-6) in a suitable solvent like acetone.
-
Add a stoichiometric amount of fumaric acid.
-
Stir the mixture to allow for the formation of the salt, which will precipitate out of the solution.[3]
-
Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain (S)-Bisoprolol hemifumarate ((S)-7).
-
-
Yield: 99%.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the key resolution step.
Caption: Chemoenzymatic synthesis workflow for (S)-Bisoprolol.
Caption: Key enzymatic kinetic resolution step using CALB.
Caption: Inhibition of the β1-adrenergic signaling pathway by Bisoprolol.
References
Application Notes & Protocols: Spectrophotometric Determination of S(-)-Bisoprolol in Pharmaceutical Formulations
These application notes provide a detailed overview and protocol for the quantitative determination of S(-)-Bisoprolol in pharmaceutical formulations using spectrophotometry. It is important to note that spectrophotometric methods are generally not enantioselective. Therefore, a chiral separation step is typically required prior to spectrophotometric quantification to specifically measure the S(-)-enantiomer of bisoprolol. The following protocols outline common spectrophotometric methods for bisoprolol determination, which can be applied after the isolation of the S(-)-enantiomer.
Overview of Analytical Methods
Bisoprolol is a beta-1 selective adrenergic receptor blocker, with the S(-)-enantiomer being responsible for the majority of its therapeutic activity.[1] Various analytical techniques are available for the determination of bisoprolol in pharmaceutical dosage forms, including high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and spectrophotometry.[2][3] Spectrophotometric methods are often favored for their simplicity, cost-effectiveness, and rapid analysis time.[1]
These methods are typically based on the reaction of bisoprolol with a chromogenic reagent to form a colored complex that can be measured in the visible region of the electromagnetic spectrum, or by direct measurement of its UV absorbance. This document details several validated spectrophotometric methods applicable to the determination of bisoprolol.
Experimental Protocols
This method relies on the direct measurement of the ultraviolet absorbance of bisoprolol in methanol.
-
Instrumentation : A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Reagents and Materials :
-
Methanol (analytical grade)
-
Bisoprolol fumarate reference standard
-
Whatman filter paper No. 41
-
-
Preparation of Standard Stock Solution :
-
Accurately weigh 10 mg of bisoprolol fumarate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.
-
From this stock solution, prepare a working standard solution of 10 µg/mL by diluting 1 mL to 10 mL with methanol.[4]
-
-
Sample Preparation :
-
Weigh and finely powder twenty tablets.
-
Transfer a quantity of the powder equivalent to 5 mg of bisoprolol fumarate to a 100 mL volumetric flask.[5]
-
Add approximately 30 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[5]
-
Dilute to the mark with methanol and filter the solution through Whatman filter paper No. 41.[6]
-
Further dilute the filtrate with methanol to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
-
Analytical Procedure :
-
Scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for bisoprolol in methanol is approximately 273 nm.[6]
-
Measure the absorbance of the sample solution at 273 nm against a methanol blank.
-
Calculate the concentration of bisoprolol in the sample using a calibration curve or by direct comparison with the standard.
-
This method is based on the formation of a colored product from the reaction of bisoprolol with 2,6-dichloroquinone-4-chloroimide (Gibb's reagent).
-
Instrumentation : UV-Vis spectrophotometer with 1 cm matched quartz cells.[1]
-
Reagents and Materials :
-
Gibb's Reagent
-
Isopropanol
-
Distilled water
-
Bisoprolol fumarate reference standard
-
-
Preparation of Standard Solutions :
-
Prepare a stock solution of bisoprolol fumarate (1 mg/mL) in distilled water.[1]
-
Transfer aliquots of the stock solution (ranging from 1.0 to 5.0 mL) into a series of 10 mL volumetric flasks.[1]
-
Heat the flasks in a water bath for 5 minutes.[1]
-
Add 5.0 mL of Gibb's reagent to each flask.[1]
-
Make up the volume to 10 mL with isopropanol.[1]
-
-
Sample Preparation :
-
Prepare a sample solution as described in section 2.1, but use distilled water as the solvent to obtain a stock solution.
-
Dilute the stock solution to a concentration that falls within the linearity range of 100-500 µg/mL.[1]
-
-
Analytical Procedure :
-
Measure the absorbance of the pink-colored chromogen at 532 nm against a reagent blank.[1]
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of bisoprolol in the sample.
-
This method involves the formation of a blue-colored complex between bisoprolol and cobalt thiocyanate.
-
Instrumentation : UV-Vis spectrophotometer with 1 cm matched quartz cells.[1]
-
Reagents and Materials :
-
Cobalt Thiocyanate (CTC) solution
-
Nitrobenzene
-
Distilled water
-
Bisoprolol fumarate reference standard
-
-
Preparation of Standard Solutions :
-
Prepare a stock solution of bisoprolol fumarate in distilled water.
-
Prepare a series of standard solutions with concentrations ranging from 50 to 300 µg/mL.[1]
-
-
Sample Preparation :
-
Prepare a sample solution as described in section 2.1, using distilled water as the solvent.
-
Adjust the concentration to be within the linearity range.
-
-
Analytical Procedure :
Data Presentation
The quantitative parameters for the described spectrophotometric methods for bisoprolol determination are summarized in the tables below.
Table 1: UV Spectrophotometric Method Validation Parameters
| Parameter | Value | Reference |
| Solvent | Methanol | [6] |
| λmax | 273 nm | [6] |
| Linearity Range | 10 - 60 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.999 | [6] |
| Limit of Detection (LOD) | 0.48 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.46 µg/mL | [6] |
Table 2: Visible Spectrophotometric Method Validation Parameters
| Parameter | Method 2 (Gibb's Reagent) | Method 3 (Cobalt Thiocyanate) | Reference |
| Reagent | Gibb's Reagent | Cobalt Thiocyanate | [1] |
| λmax | 532 nm | 626 nm | [1] |
| Linearity Range | 100 - 500 µg/mL | 50 - 300 µg/mL | [1] |
| Solvent | Isopropanol | Nitrobenzene (for extraction) | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound from pharmaceutical formulations, incorporating the necessary chiral separation step.
Caption: Workflow for this compound Determination.
The logical flow for the analysis is depicted in the following relationship diagram.
Caption: Logical Flow of Analysis.
References
Application Notes and Protocols for the Enantioseparation of Bisoprolol Using Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the enantioseparation of the β-blocker bisoprolol using capillary electrophoresis (CE). Bisoprolol contains a single chiral center, and its enantiomers exhibit different pharmacological activities. Capillary electrophoresis offers a powerful technique for the chiral separation of bisoprolol, providing high efficiency and resolution. These notes summarize the key experimental parameters and quantitative data from established methods, and present a detailed protocol for implementation in a laboratory setting.
Introduction to Capillary Electrophoresis for Chiral Separations
Capillary electrophoresis is a versatile analytical technique that separates ions based on their electrophoretic mobility in an electric field. For the separation of enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of β-blockers like bisoprolol. The differential interaction between the enantiomers and the chiral selector leads to differences in their apparent electrophoretic mobility, enabling their separation.
Key Experimental Parameters and Quantitative Data
The successful enantioseparation of bisoprolol by capillary electrophoresis is dependent on several critical parameters. The following tables summarize the optimized conditions and performance data from two different methods.
Table 1: Optimized Conditions for Capillary Zone Electrophoresis (CZE)
| Parameter | Optimized Value |
| Chiral Selector | Carboxymethylated-β-cyclodextrin (CM-β-CD) |
| Chiral Selector Conc. | 8 mM |
| Background Electrolyte | 50 mM Tris buffer |
| BGE pH | 4.0 |
| Applied Voltage | 24 kV |
| Temperature | 20 °C |
| Capillary | Fused Silica (dimensions not specified) |
| Detection | UV (wavelength not specified) |
Data sourced from a study on the chiral separation of five β-adrenergic antagonists.[1]
Table 2: Optimized Conditions for Capillary Electrophoresis with Electrochemiluminescence Detection (CE-ECL)
| Parameter | Optimized Value |
| Chiral Selector | Carboxymethylated-β-cyclodextrin (CM-β-CD) |
| Chiral Selector Conc. | 4 mg/mL |
| Separation Buffer | 35 mM Tris-H3PO4 |
| Buffer pH | 8.5 |
| Separation Voltage | 12 kV |
| Injection Voltage | 10 kV |
| Injection Time | 12 s |
| Capillary | Fused Silica (45 cm total length) |
| Detection | Electrochemiluminescence (ECL) |
Data sourced from a study on the enantioseparation of three β-blocker drugs by CE-ECL.[2][3]
Table 3: Quantitative Performance Data for the CE-ECL Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 - 0.08 ng/mL |
| Relative Standard Deviation (RSD) - Peak Area | 2.1 - 2.5 % |
| Relative Standard Deviation (RSD) - Peak Height | 2.0 - 2.3 % |
| Relative Standard Deviation (RSD) - Migration Time | 1.9 - 2.2 % |
| Recoveries in Urine Samples | 94.0 - 100.7 % |
Data sourced from a study on the enantioseparation of three β-blocker drugs by CE-ECL.[2][3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioseparation of bisoprolol using capillary zone electrophoresis with UV detection, based on the optimized conditions presented in Table 1.
Materials and Reagents:
-
Racemic bisoprolol standard
-
Carboxymethylated-β-cyclodextrin (CM-β-CD)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl) or Phosphoric acid (H3PO4) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium hydroxide (NaOH) for capillary conditioning
-
Syringe filters (0.22 µm)
Equipment:
-
Capillary electrophoresis system with a UV detector
-
Fused silica capillary
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Preparation of the Background Electrolyte (BGE):
-
Accurately weigh the required amount of Tris to prepare a 50 mM solution in deionized water.
-
Dissolve the Tris completely.
-
Adjust the pH of the solution to 4.0 using HCl or H3PO4.
-
Accurately weigh and dissolve CM-β-CD to a final concentration of 8 mM in the Tris buffer.
-
Filter the final BGE through a 0.22 µm syringe filter and degas by ultrasonication for 10-15 minutes.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of racemic bisoprolol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Prepare working standard solutions by diluting the stock solution with the BGE to the desired concentrations.
-
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary sequentially with 1 M NaOH (10 min), deionized water (10 min), and finally with the BGE (15 min).
-
Between runs, a shorter conditioning cycle is recommended: rinse with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
-
Electrophoretic Separation:
-
Set the capillary temperature to 20 °C.
-
Set the UV detector to an appropriate wavelength for bisoprolol (typically around 225 nm).
-
Introduce the sample into the capillary by hydrodynamic or electrokinetic injection.
-
Apply a voltage of 24 kV to initiate the separation.
-
Record the electropherogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of bisoprolol based on their migration times.
-
Calculate the resolution between the enantiomer peaks to assess the quality of the separation.
-
Quantify the individual enantiomers by comparing their peak areas to those of the standards.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of chiral separation using capillary electrophoresis.
Caption: Experimental workflow for the enantioseparation of bisoprolol by CE.
Caption: Principle of chiral separation of bisoprolol enantiomers by CE.
References
Troubleshooting & Optimization
Technical Support Center: Chemoenzymatic Synthesis of S(-)-Bisoprolol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemoenzymatic synthesis of S(-)-Bisoprolol, a process often challenged by low yields. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: The yield of the desired (R)-chlorohydrin is significantly below the theoretical maximum of 50% for kinetic resolution.
-
Question: My kinetic resolution of racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol using Candida antarctica lipase B (CALB) results in a very low yield of the (R)-chlorohydrin. What are the possible causes and how can I improve it?
-
Answer: A yield far below the theoretical 50% in a kinetic resolution can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal Reaction Conditions: The choice of solvent, acyl donor, and temperature are critical for enzyme activity and stability.
-
Solvent: While toluene has been used, acetonitrile is a greener alternative that maintains high selectivity.[1] Highly polar, water-miscible solvents can strip essential water from the enzyme, leading to deactivation.
-
Acyl Donor: Vinyl butanoate is an effective acyl donor for this reaction.[1][2] Using less reactive acyl donors like ethyl acetate may lead to slower reaction rates and lower conversions.
-
Temperature: CALB generally exhibits high catalytic activity around 60-65°C. However, higher temperatures can also lead to faster deactivation. An optimal temperature must be determined experimentally for your specific setup.
-
-
Enzyme Inactivation: The lipase may be inactive or lose activity during the reaction.
-
pH: Extreme pH values can denature the enzyme. Immobilized CALB has shown good stability at pH 7 and 9, but reduced stability at pH 5.
-
Immobilization: The method of enzyme immobilization can significantly impact its stability and activity. Covalent immobilization on supports like octyl-vinyl sulfone agarose can prevent the enzyme from leaching into the reaction medium under harsh conditions.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or the desired conversion.
-
Reaction Time: Monitor the reaction progress over time using techniques like chiral HPLC to determine the optimal reaction time. A typical reaction time for the transesterification has been reported to be 25 hours.[1]
-
Enzyme Loading: Insufficient enzyme concentration will result in a slow reaction rate and low conversion.
-
-
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yield in the kinetic resolution step.
-
Issue 2: Low enantiomeric excess (ee) of the (R)-chlorohydrin or the final this compound product.
-
Question: The enantiomeric excess of my (R)-chlorohydrin precursor and consequently my this compound is lower than the reported >95%. How can I improve the enantioselectivity?
-
Answer: Achieving high enantiomeric excess is crucial for the efficacy of the final drug product. Low ee can be attributed to the following:
-
Suboptimal Reaction Parameters: The enantioselectivity of lipases is sensitive to the reaction environment.
-
Solvent Choice: The polarity of the solvent can influence the enzyme's conformation and thus its enantioselectivity. Acetonitrile has been shown to be effective for this synthesis.[1]
-
Acyl Donor Structure: The size and structure of the acyl donor can affect how the substrates fit into the enzyme's active site, impacting enantioselectivity. Vinyl butanoate is a documented effective choice.[1][2]
-
-
Over-reaction or Under-reaction: In kinetic resolutions, the ee of the remaining substrate and the product change as the reaction progresses.
-
Reaction Monitoring: It is critical to stop the reaction at the optimal point. For the unreacted substrate, the highest ee is achieved as the conversion approaches 50%. For the product, the ee is often highest at lower conversions. Continuous monitoring via chiral HPLC is recommended.
-
-
Contamination during Workup: Impurities or incomplete separation can lead to a lower measured ee.
-
Purification: Ensure complete separation of the (R)-chlorohydrin from the acylated (S)-enantiomer using flash chromatography. Small amounts of the (S)-ester remaining can lower the ee of the subsequent this compound.[1]
-
Amination Step: While the amination of (R)-chlorohydrin to this compound is reported to proceed without loss of enantiomeric purity, suboptimal conditions or side reactions could potentially lead to racemization.
-
-
Enzyme Properties: The source and preparation of the lipase can influence its performance.
-
Enzyme Source: Different commercial preparations of CALB may exhibit variations in enantioselectivity.
-
Immobilization: The immobilization support and method can alter the enzyme's conformation, which may affect its enantioselectivity.
-
-
Issue 3: Difficulty in separating the (R)-chlorohydrin from the (S)-ester after enzymatic resolution.
-
Question: I am having trouble obtaining a pure sample of (R)-chlorohydrin after the kinetic resolution. What are the best practices for separation?
-
Answer: The successful separation of the unreacted (R)-chlorohydrin from the newly formed (S)-ester is critical.
-
Chromatographic Method: Flash column chromatography is the most commonly reported method for this separation.[1]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of n-pentane:ethyl acetate (7:3, v/v) has been successfully employed. The polarity of the mobile phase may need to be optimized based on your specific results.
-
Monitoring: Use thin-layer chromatography (TLC) to identify the optimal mobile phase and to track the separation during column chromatography.
-
-
Analytical Verification: Before and after separation, it is essential to verify the purity and enantiomeric excess of the fractions.
-
Chiral HPLC: This is the standard method to determine the ee of both the starting material and the separated products. A common mobile phase for chiral HPLC analysis is hexane:isopropanol (90:10).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for this compound in this chemoenzymatic synthesis?
A1: In a standard kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic starting material. This means that the maximum yield for the unreacted enantiomer, in this case, the (R)-chlorohydrin which is the precursor to this compound, is 50%. The overall yield of this compound will also be limited by the yields of the subsequent chemical steps.[1][2]
Q2: Are there ways to overcome the 50% yield limitation of kinetic resolution?
A2: Yes, more advanced techniques can be employed to surpass the 50% yield barrier, although they add complexity to the process. These include:
-
Dynamic Kinetic Resolution (DKR): This method combines the enzymatic kinetic resolution with in-situ racemization of the faster-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.
-
Asymmetric Synthesis: An alternative approach is the asymmetric reduction of a prochiral ketone precursor using a ketoreductase, which can theoretically yield 100% of the desired chiral alcohol.
Q3: Which lipase is most effective for the kinetic resolution of the bisoprolol precursor?
A3: Candida antarctica lipase B (CALB) is the most widely reported and effective biocatalyst for the kinetic resolution of the racemic chlorohydrin intermediate in the synthesis of this compound.[1][2] It is often used in an immobilized form, such as Novozym 435.
Q4: How critical is the purity of the starting materials and reagents?
A4: The purity of starting materials and reagents is highly critical. Impurities in the racemic chlorohydrin can interfere with the enzymatic reaction. The use of dry solvents, such as dry acetonitrile, is important as water can lead to hydrolysis of the acyl donor and the product ester, reducing the efficiency of the transesterification.[1]
Q5: What is the role of the amination step and are there any common issues?
A5: The amination step involves the reaction of the enantiopure (R)-chlorohydrin with isopropylamine to form this compound. This reaction proceeds via a nucleophilic substitution, where the amine opens the epoxide ring that is formed in situ from the chlorohydrin. A common solvent for this step is methanol.[1][2] While this step is generally efficient with high yields (around 91% reported), potential issues include side reactions or incomplete conversion if the reaction conditions (temperature, time, and stoichiometry) are not optimized.[1]
Data and Protocols
Quantitative Data Summary
Table 1: Key Parameters for the Chemoenzymatic Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Enzymatic Resolution Step | ||
| Enzyme | Candida antarctica lipase B (CALB) | [1] |
| Substrate | Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | [1] |
| Solvent | Dry Acetonitrile | [1] |
| Acyl Donor | Vinyl Butanoate | [1] |
| Reaction Time | 25 hours | [1] |
| Yield of (R)-chlorohydrin | ~38% (approaching 50% theoretical) | [3] |
| Enantiomeric Excess (ee) of (R)-chlorohydrin | >99% | [1] |
| Amination Step | ||
| Reactant | (R)-chlorohydrin, Isopropylamine | [1] |
| Solvent | Methanol | [1] |
| Yield of this compound | 91% | [1] |
| Overall Synthesis | ||
| Overall Yield of this compound hemifumarate | 19% | [1] |
| Final ee of this compound hemifumarate | 96% | [1] |
Experimental Protocols
Protocol 1: CALB-Catalyzed Kinetic Resolution of Racemic Chlorohydrin
-
To a solution of racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (1.00 mmol) in dry acetonitrile (24 mL), add activated molecular sieves (4 Å).
-
Add Candida antarctica lipase B (CALB).
-
Add vinyl butanoate (acyl donor).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for approximately 25 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.
-
Once the desired conversion is reached (close to 50%), filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using flash column chromatography on silica gel with a mobile phase of n-pentane:ethyl acetate (7:3, v/v) to separate the unreacted (R)-chlorohydrin from the (S)-ester.
-
Combine the fractions containing the pure (R)-chlorohydrin and remove the solvent under reduced pressure.
-
Confirm the purity and enantiomeric excess of the (R)-chlorohydrin using NMR and chiral HPLC.
Protocol 2: Synthesis of this compound via Amination
-
Dissolve the enantiopure (R)-chlorohydrin (1.0 equiv.) in methanol.
-
Add an excess of isopropylamine.
-
Stir the solution under reflux for approximately 22 hours.
-
After cooling to room temperature, remove the solvent and excess isopropylamine under reduced pressure.
-
The crude product can be further purified if necessary, for example by forming the hemifumarate salt.
-
To form the hemifumarate salt, dissolve the this compound free base in an appropriate solvent and add a solution of fumaric acid.
-
The this compound hemifumarate salt will precipitate and can be collected by filtration.
-
Confirm the structure and purity of the final product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Overall workflow for the chemoenzymatic synthesis of this compound.
Caption: The principle of kinetic resolution in this compound synthesis.
References
Improving peak resolution in chiral HPLC of bisoprolol enantiomers
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of bisoprolol enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating bisoprolol enantiomers?
A1: The most frequently successful CSPs for bisoprolol enantiomer separation are macrocyclic antibiotic-based and polysaccharide-based columns. Teicoplanin-based columns, such as Chirobiotic T and Chirobiotic V, are widely cited for providing excellent, baseline resolution.[1][2] Polysaccharide-based columns, including cellulose and amylose derivatives like Lux-Cellulose-2 and Chiralpak AD-H, have also demonstrated effective separation.[3][4]
Q2: What is a typical mobile phase composition for the chiral separation of bisoprolol?
A2: Mobile phase composition is highly dependent on the chosen chiral stationary phase. For macrocyclic antibiotic columns (e.g., Chirobiotic T/V), a polar ionic mobile phase is common, typically consisting of methanol with small amounts of an acid and a base, such as acetic acid and triethylamine (TEA).[1][2][5] For polysaccharide-based columns operating in normal-phase mode, a mixture of n-hexane and an alcohol modifier like ethanol, often with a basic additive such as diethylamine (DEA), is frequently used.[3][4]
Q3: Why are acidic and basic additives like acetic acid and triethylamine/diethylamine necessary in the mobile phase?
A3: These additives play a crucial role in improving peak shape and enhancing enantioselectivity. For a basic compound like bisoprolol, a basic additive such as triethylamine (TEA) or diethylamine (DEA) can help to minimize undesirable interactions between the analyte and residual silanol groups on the silica support of the stationary phase, thereby reducing peak tailing.[6] The ratio of the acidic to the basic additive is a key factor in achieving optimal resolution.[7]
Q4: Can temperature be used to optimize the separation of bisoprolol enantiomers?
A4: Yes, temperature is a critical parameter for optimizing chiral separations. For the separation of bisoprolol enantiomers, lower temperatures often lead to better resolution as the separation process is typically enthalpy-driven.[4] However, the effect of temperature can be complex, and it is recommended to evaluate a range of temperatures (e.g., 20°C to 45°C) to determine the optimal condition for a specific method.[4][5]
Troubleshooting Guide
Problem 1: Poor or no resolution of bisoprolol enantiomers.
-
Question: I am injecting a racemic standard of bisoprolol, but I see only one peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Verify CSP Selection: Ensure you are using an appropriate chiral stationary phase. Teicoplanin-based (Chirobiotic T or V) or polysaccharide-based columns are recommended for bisoprolol.[3][5]
-
Optimize Mobile Phase Composition: The composition of your mobile phase is critical.
-
For Macrocyclic Antibiotic CSPs: Systematically adjust the ratio of acetic acid and triethylamine. An increase in the concentration of these additives can decrease retention times, so finding the right balance is key.[1]
-
For Polysaccharide CSPs (Normal Phase): Vary the percentage of the alcohol modifier (e.g., ethanol in n-hexane). Decreasing the alcohol content generally increases retention and can improve resolution, but be mindful of excessive peak broadening.[8]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance resolution.[5][8]
-
Control Temperature: Evaluate the effect of temperature. A lower column temperature may improve resolution.[4]
-
Problem 2: My bisoprolol enantiomer peaks are broad and/or tailing.
-
Question: I can see two peaks, but they are broad and show significant tailing, which affects accurate integration. How can I improve the peak shape?
-
Answer:
-
Check Mobile Phase Additives: Peak tailing for basic compounds like bisoprolol is often due to secondary interactions with the stationary phase.[6] Ensure you have an appropriate basic additive (e.g., triethylamine or diethylamine) in your mobile phase to minimize these interactions.[3]
-
Optimize Additive Concentration: The concentration of the acidic and basic additives can significantly influence peak shape. Fine-tuning their ratio is often necessary.
-
Reduce Sample Load: Injecting a sample that is too concentrated can lead to column overload and result in broad, tailing peaks.[8] Try diluting your sample and re-injecting.
-
Ensure Sample is Dissolved in Mobile Phase: To avoid peak distortion, it is best to dissolve your sample in the initial mobile phase.[8]
-
Column Health: The column may be contaminated or degraded. Consider flushing the column according to the manufacturer's instructions or, if the problem persists, replacing the column.[9]
-
Problem 3: The retention times of my bisoprolol enantiomers are unstable.
-
Question: I am observing significant drift in the retention times of my bisoprolol enantiomers between injections. What could be the cause?
-
Answer:
-
Column Equilibration: Chiral stationary phases can require longer equilibration times compared to achiral phases, especially after changing the mobile phase. Ensure the column is thoroughly equilibrated before starting your analytical run.
-
Temperature Fluctuations: Unstable column temperature can lead to shifts in retention times. The use of a column oven is highly recommended to maintain a stable temperature.[6]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the concentration of additives, can cause retention time variability. Ensure the mobile phase is prepared accurately and consistently for each run.
-
Pump Performance: Check for any issues with the HPLC pump, such as leaks or pressure fluctuations, which can affect the flow rate and lead to unstable retention times.
-
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separation of Bisoprolol Enantiomers on Macrocyclic Antibiotic CSPs.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chirobiotic V | Chirobiotic T |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v)[5] | Methanol/Glacial Acetic Acid/Triethylamine (100:0.02:0.025 v/v/v)[1][7] |
| Flow Rate | 0.5 mL/min[5] | 1.5 mL/min[1][7] |
| Temperature | 45°C[5] | Ambient |
| Detection | UV at 230 nm | Fluorescence (Excitation: 275 nm, Emission: 305 nm)[1][7] |
| Resolution (Rs) | Baseline separation achieved | 1.46[1] |
Table 2: HPLC Method Parameters for Chiral Separation of Bisoprolol Enantiomers on Polysaccharide-Based CSPs.
| Parameter | Method 3 | Method 4 |
| Chiral Stationary Phase | Lux-Cellulose-2 | Chiralpak AD-H |
| Mobile Phase | n-hexane/ethanol/diethylamine (60:40:0.1 v/v/v)[3] | n-hexane/ethanol with diethylamine[4] |
| Flow Rate | 1.0 mL/min[3] | 0.6 mL/min[4] |
| Temperature | 25°C[3] | 20°C[4] |
| Detection | UV at 230 nm | UV at 270 nm |
| Resolution (Rs) | 2.17[3] | >1.5[4] |
Experimental Protocols
Protocol 1: Chiral Separation of Bisoprolol Enantiomers using a Chirobiotic V Column
-
Instrumentation: Agilent 1220 Infinity series HPLC system or equivalent, equipped with a binary pump, autosampler, thermostated column compartment, and a variable wavelength detector.[10]
-
Column: Chirobiotic V (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Detection: UV at 230 nm.
-
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.
-
Install the Chirobiotic V column and equilibrate with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Prepare a standard solution of racemic bisoprolol in methanol.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Protocol 2: Chiral Separation of Bisoprolol Enantiomers using a Chirobiotic T Column
-
Instrumentation: HPLC system with a pump, injector, fluorescence detector, and data acquisition system.
-
Column: Chirobiotic T (Teicoplanin macrocyclic antibiotic CSP).[1]
-
Mobile Phase: Methanol/Glacial Acetic Acid/Triethylamine (100:0.02:0.025 v/v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: Fluorescence detector set at an excitation wavelength of 275 nm and an emission wavelength of 305 nm.[1]
-
Procedure:
-
Prepare the polar ionic mobile phase as specified and degas thoroughly.
-
Equilibrate the Chirobiotic T column with the mobile phase until the baseline is stable.
-
Prepare bisoprolol standard solutions in methanol.
-
Inject the samples and record the chromatograms.
-
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Relationship between HPLC parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. View of Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters [arhiv.imi.hr]
Matrix effect reduction in LC-MS/MS analysis of S(-)-Bisoprolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of S(-)-Bisoprolol.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and why is it a concern for this compound quantification?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix, such as plasma or serum.[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results for this compound.[1][2] Endogenous components of biological fluids, like phospholipids, are a primary cause of these effects.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method is the post-extraction spike.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma without the analyte) with the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.[4] A qualitative assessment can also be performed using post-column infusion, where a constant flow of this compound solution is introduced after the analytical column.[4] Dips or rises in the baseline signal when a blank matrix is injected indicate regions of ion suppression or enhancement.[4]
Q3: What are the primary causes of ion suppression when analyzing this compound in plasma?
A3: The leading causes of ion suppression in plasma samples are phospholipids from cell membranes.[3] These compounds are often co-extracted with the analyte and can co-elute from the HPLC column, competing with this compound for ionization in the MS source.[3] Other endogenous components like salts and proteins can also contribute to this effect.[2]
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[5] This is because ESI's ionization process is more sensitive to changes in the droplet surface tension and charge competition caused by co-eluting matrix components.[6]
Troubleshooting Guide
Issue 1: Inconsistent this compound quantification and poor reproducibility between samples.
-
Possible Cause: Variable matrix effects between different sample lots or individuals. Sample-to-sample variations in matrix components can lead to differing degrees of ion suppression or enhancement.
-
Solution 1: Optimize Sample Preparation. Employ a more rigorous sample preparation technique to remove interfering matrix components. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids.[7] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at producing cleaner extracts.[5][7]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS, such as Bisoprolol-d5, is the preferred internal standard.[8] Since it co-elutes and has nearly identical physicochemical properties to this compound, it experiences the same degree of matrix effect, allowing for accurate signal correction.[1]
-
Solution 3: Chromatographic Separation. Modify the chromatographic method to separate this compound from the regions where matrix components elute.[2] This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
Issue 2: Low this compound signal intensity and high limit of quantification (LOQ).
-
Possible Cause: Significant ion suppression is reducing the analyte signal.
-
Solution 1: Enhance Sample Cleanup. As detailed above, improve the sample preparation method. SPE, particularly mixed-mode or phospholipid removal plates, can be highly effective in reducing ion suppression.[3][5]
-
Solution 2: Sample Dilution. Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6] However, this approach is only viable if the resulting this compound concentration remains well above the instrument's detection limit.
-
Solution 3: Reduce Flow Rate. Lowering the mobile phase flow rate, especially in ESI, can lead to more efficient ionization and reduced susceptibility to matrix effects.[9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from methodologies described for the analysis of bisoprolol in human plasma.[10][11]
-
Sample Preparation:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., Metoprolol or Bisoprolol-d5).
-
Alkalinize the sample by adding a small volume of sodium hydroxide solution.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[10][11]
-
-
Extraction:
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[11]
-
Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma
This is a simpler but generally less clean method compared to LLE or SPE.[12]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 1.5 mL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 4 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 5°C.
-
-
Analysis:
-
Transfer the clear supernatant to a clean tube for injection into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Bisoprolol Analysis
| Sample Preparation Method | Analyte Recovery | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (PPT) | 90.70 - 101.7% | Simple, fast, and inexpensive. | Prone to significant matrix effects due to insufficient removal of phospholipids. | [12] |
| Liquid-Liquid Extraction (LLE) | ~94% | Good removal of salts and some polar interferences. | Can be labor-intensive and requires solvent evaporation and reconstitution steps. | [12] |
| Solid-Phase Extraction (SPE) | >90% | Provides the cleanest extracts, significantly reducing matrix effects. | More expensive and requires method development for sorbent selection and elution conditions. | [7][13] |
Table 2: LC-MS/MS Method Parameters for Bisoprolol Quantification
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX SB-C18 | Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (0.1% Formic Acid) / Methanol (32:68, v/v) | Acetonitrile / 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Internal Standard | Metoprolol | Bisoprolol-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Bisoprolol) | m/z 326.2 → 116.1 | m/z 326.3 → 116.3 |
| MRM Transition (IS) | m/z 268.2 → 191.0 (Metoprolol) | m/z 331.3 → 121.3 (Bisoprolol-d5) |
| Linear Range | 0.05 - 120 ng/mL | 0.5 - 100 ng/mL |
| Reference | [10] | [8][14] |
Visualizations
Caption: Troubleshooting workflow for matrix effect reduction.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-ESI-MS method for the determination of bisoprolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mobile phase for S(-)-Bisoprolol HPLC analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of mobile phase in S(-)-Bisoprolol High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in HPLC analysis of this compound?
The primary challenge is that Bisoprolol is a chiral compound, meaning it exists as two non-superimposable mirror images (enantiomers), R(+) and S(-). Since the cardiac β-blocking activity primarily resides in the S(-) enantiomer, it is crucial to use a chiral separation method to accurately quantify it.[1] Standard reversed-phase (RP-HPLC) methods will not separate these enantiomers.
Q2: What type of HPLC column is required to separate Bisoprolol enantiomers?
A chiral stationary phase (CSP) is necessary. Common types that have proven effective for bisoprolol and other β-blockers include:
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Macrocyclic Antibiotic Phases: Such as those based on teicoplanin (e.g., Chirobiotic T) or vancomycin (e.g., Chirobiotic V).[2][3][4]
-
Polysaccharide-Based Phases: Such as amylose or cellulose derivatives coated on a silica support (e.g., Chiralpak AD-H).[5]
Q3: What are the typical mobile phase components for chiral separation of Bisoprolol?
Mobile phases for chiral separation of bisoprolol are often operated in either polar organic or normal-phase mode.
-
Polar Organic Mode: Typically uses a primary solvent like methanol or acetonitrile with small amounts of acidic and basic additives. A common combination is methanol with acetic acid and triethylamine (TEA).[2][3][4]
-
Normal-Phase Mode: Often consists of a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., ethanol) and a basic additive like diethylamine (DEA).[5]
Q4: Why are acidic and basic additives like acetic acid and triethylamine (TEA) used in the mobile phase?
These additives are crucial for achieving good peak shape and resolution.[1]
-
Basic Additives (TEA, DEA): Bisoprolol is a basic compound. These additives are included to mask active residual silanol groups on the silica surface of the column. This prevents strong, undesirable interactions that cause significant peak tailing.[5][6]
-
Acidic Additives (Acetic Acid, Formic Acid): These help to control the ionization state of the analyte and can improve the chiral recognition mechanism, leading to better separation between the enantiomers.[2][3]
Mobile Phase Optimization & Troubleshooting Guide
This section addresses specific issues you may encounter during method development and analysis.
Problem 1: Poor or no resolution between R(+) and this compound enantiomers.
-
Q: My chromatogram shows a single peak or two heavily overlapping peaks for Bisoprolol. How can I improve the separation?
A: Poor resolution is the most common challenge in chiral separations. The solution involves systematically optimizing the mobile phase and other chromatographic conditions.
-
Verify Column Suitability: First, ensure you are using an appropriate chiral stationary phase (e.g., Chirobiotic V, Chiralpak AD-H) designed for this type of separation.
-
Adjust Additive Concentrations: The ratio of the acidic and basic additives is critical.[1] Systematically vary the concentration of triethylamine/diethylamine and acetic acid. A small change can significantly impact resolution. For example, on a Chirobiotic V column, a mobile phase of methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) has been shown to be effective.[2][3]
-
Change the Alcohol Modifier: If using a normal-phase method (e.g., on a Chiralpak column), the choice and concentration of alcohol are key. The molecular size of the alcohol can affect resolution.[5] Try switching from ethanol to isopropanol or vice-versa and optimize the percentage.
-
Lower the Column Temperature: Enantiomeric separations are often enthalpy-driven, meaning lower temperatures typically lead to better resolution.[5] Try reducing the column temperature in increments of 5 °C (e.g., from 25 °C down to 15 °C).
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the stationary phase, which can improve resolution.
-
Problem 2: The this compound peak is tailing or shows poor shape.
-
Q: My this compound peak has a tailing factor > 1.5. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like Bisoprolol is commonly caused by secondary interactions with the column's stationary phase.[6]
-
Increase Basic Additive Concentration: The most likely cause is interaction with acidic silanol groups on the silica support. Gradually increase the concentration of your basic modifier (TEA or DEA) in the mobile phase. This will shield the silanol groups and improve peak symmetry.[5]
-
Check Mobile Phase pH (Reversed-Phase): If using a reversed-phase method with a buffer, ensure the pH is appropriate. For basic compounds, a mobile phase pH at least 2 units away from the analyte's pKa is recommended to ensure a consistent ionic state.[7]
-
Consider Column Degradation: If the peak shape has worsened over time, the column itself may be degrading or contaminated. A partially blocked inlet frit can distort all peaks in a chromatogram.[8] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[8]
-
Problem 3: Retention time for this compound is unstable and drifting.
-
Q: The retention time of my peak of interest is shifting between injections. What should I investigate?
A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or hardware.
-
Ensure Column Equilibration: Chiral columns, especially in normal-phase or polar organic modes, can require long equilibration times. Ensure the column is flushed with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before starting injections.
-
Check Mobile Phase Composition: Inaccurate mixing of the mobile phase is a common cause. If preparing the mobile phase manually, ensure the components are measured precisely. Volatile components (like triethylamine or n-hexane) can evaporate over time, changing the composition. Prepare fresh mobile phase daily.
-
Verify Pump Performance and Leaks: Check for pressure fluctuations in your HPLC system, which could indicate a pump issue or a leak.
-
Control Column Temperature: Unstable column temperature will cause retention times to drift. Use a column oven to maintain a constant temperature.[5]
-
Data and Methodologies
Table 1: Example Chiral HPLC Methods for Bisoprolol Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Column | Chirobiotic V | Chiralpak AD-H (Amylose-based) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine | n-Hexane / Ethanol / Diethylamine |
| Composition | 100 / 0.20 / 0.15 (v/v/v)[2][3] | 88 / 12 / 0.1 (v/v/v)[5] |
| Mode | Polar Organic | Normal Phase |
| Flow Rate | 0.5 mL/min[2][3] | 0.6 mL/min[5] |
| Temperature | 45 °C[2][3] | 20 °C[5] |
| Detection (UV) | 230 nm[3] | 270 nm[5] |
Table 2: Role of Mobile Phase Components in Chiral Separation
| Component | Type | Primary Function | Optimization Tip |
| Methanol / n-Hexane | Primary Solvent | Controls the overall elution strength and retention time. | Adjust ratio with modifier to move peaks. |
| Ethanol / Isopropanol | Organic Modifier | Modulates solvent strength and interacts with the CSP to influence chiral recognition.[5] | Test different alcohols and vary percentage (e.g., 5-25%). |
| Triethylamine (TEA) / Diethylamine (DEA) | Basic Additive | Masks active silanol sites to prevent peak tailing of basic analytes like Bisoprolol.[5][6] | Optimize concentration (typically 0.1-0.2%) for best peak shape. |
| Acetic Acid / Formic Acid | Acidic Additive | Controls analyte ionization and can enhance interaction with the CSP for better resolution.[2][3] | Optimize concentration (typically 0.1-0.2%) for best resolution. |
Experimental Protocol: Chiral Separation using a Macrocyclic Antibiotic Column
This protocol is based on a published method for separating bisoprolol enantiomers.[2][3]
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chirobiotic V column (or equivalent teicoplanin-based CSP)
-
This compound reference standard and sample solutions
-
HPLC-grade methanol
-
Glacial acetic acid
-
Triethylamine (TEA)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Mobile Phase Preparation (100 / 0.20 / 0.15 v/v/v):
-
Measure 1000 mL of HPLC-grade methanol into a suitable reservoir.
-
Carefully add 2.0 mL of glacial acetic acid to the methanol.
-
Carefully add 1.5 mL of triethylamine to the mixture.
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
3. Chromatographic Conditions:
-
Column: Chirobiotic V (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / TEA (100 / 0.20 / 0.15)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. System Equilibration and Analysis:
-
Install the column and set the column oven temperature to 45 °C.
-
Pump the mobile phase through the system at 0.5 mL/min until the baseline is stable (allow at least 45 minutes).
-
Prepare a standard solution of racemic bisoprolol to confirm the separation and identify the enantiomer peaks.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
Perform injections and integrate the peak areas for quantification.
Visual Guides and Workflows
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor Enantiomeric Resolution.
Caption: Influence of Mobile Phase Components.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of S(-)-Bisoprolol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of S(-)-Bisoprolol during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
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pH: Both acidic and alkaline conditions can lead to significant hydrolytic degradation.[1][2][3][4]
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Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can cause oxidative degradation.[1][3][5][6]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[1][7][8][9]
-
Light: While generally more stable to light compared to other factors, prolonged exposure, especially to UV light, can contribute to degradation.[1][2]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. Based on forced degradation studies, this compound can degrade into several impurities.[2][10] The most common causes for the appearance of these degradation products during sample preparation include:
-
Inappropriate pH of diluents or mobile phase: Using strongly acidic or alkaline solutions can cause hydrolysis.
-
Contaminated solvents: Solvents containing oxidative impurities can lead to degradation.
-
High temperatures: Overheating samples during extraction or concentration steps can induce thermal degradation.
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Extended sample storage: Leaving samples at room temperature for prolonged periods can lead to degradation. One study found this compound to be stable for 31 hours at room temperature after processing.[11]
Q3: What are the recommended storage conditions for this compound samples before and after preparation?
A3: To minimize degradation, it is recommended to:
-
Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C).
-
Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
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Analyze samples as soon as possible after preparation.
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If long-term storage is necessary, store samples at -20 °C or below.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.[1][2][3][11] LC-MS/MS methods are particularly powerful for the structural characterization of degradation products.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample extraction. | • Ensure the pH of the extraction solvent is near neutral. • Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen if possible. • Minimize the exposure of the sample to air and light. |
| Incomplete extraction from the matrix. | • Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).[12] • Ensure thorough vortexing/mixing during extraction. | |
| Appearance of unknown peaks in the chromatogram | Hydrolytic degradation. | • Use buffers to maintain a neutral pH during sample preparation and in the mobile phase. • Prepare samples fresh and analyze them promptly. |
| Oxidative degradation. | • Use freshly prepared, high-purity solvents. • Consider adding an antioxidant to the sample, if compatible with the analytical method. | |
| Poor peak shape or shifting retention times | Interaction with active sites on the column. | • Use a high-quality, end-capped C18 column. • Add a competing amine, such as triethylamine, to the mobile phase to reduce peak tailing. |
| Sample matrix effects. | • Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[12] |
Quantitative Data on this compound Degradation
The following table summarizes the extent of this compound degradation observed under various stress conditions as reported in the literature. These studies are typically "forced degradation" studies designed to identify potential degradation pathways.
| Stress Condition | Description | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 1 hour | ~15.62% | [3] |
| 0.1M HCl | Drug content decreased from 99.96% to 94.72% | [4] | |
| Alkaline Hydrolysis | 0.1N NaOH at 60°C for 1 hour | ~12.74% | [3] |
| 0.1M NaOH | Drug content decreased from 99.96% to 91.60% | [4] | |
| Oxidative Degradation | 1% H₂O₂ at 60°C for 1 hour | ~23.25% | [3] |
| 30% H₂O₂ | Drug content decreased from 99.96% to 96.91% | [4] | |
| 3% H₂O₂ for 72 hours | >60% | [13] | |
| Thermal Degradation | Reflux in water at 70°C for 1 hour | ~10.65% | [3] |
| Photolytic Degradation | Exposure to UV light | ~14.39% | [3] |
| Exposure to light for 72 hours | ~0.98% | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1N hydrochloric acid.
-
Incubation: Reflux the mixture at 60°C for 1 hour.[3]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N sodium hydroxide.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Inject the prepared sample into the HPLC or LC-MS system for analysis.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.
-
Precipitation: To a known volume of plasma (e.g., 500 µL), add a precipitating agent such as acetonitrile or methanol in a 2:1 or 3:1 ratio (precipitant:plasma).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Visualizations
Caption: General workflow for this compound sample preparation and analysis.
Caption: Major degradation pathways of this compound under stress conditions.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. ejpmr.com [ejpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of bisoprolol fumarate stability under different stress conditions | springerprofessional.de [springerprofessional.de]
- 7. archives.ijper.org [archives.ijper.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. scispace.com [scispace.com]
Technical Support Center: Troubleshooting S(-)-Bisoprolol Binding Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering reproducibility issues with S(-)-Bisoprolol binding assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in binding assays can manifest as high variability between replicate wells, experiments, or inconsistent IC50 values. This guide provides a structured approach to identifying and resolving common issues.
Question: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge and can stem from several factors. A systematic review of your experimental protocol and reagents is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | - Ligand Quality: Ensure the radioligand and this compound are of high purity and have not degraded. Use fresh stock solutions. Aliquot reagents to minimize freeze-thaw cycles.[1][2] - Buffer Composition: Prepare buffers fresh and ensure the pH is consistent across experiments. Critical components like MgCl2 can significantly impact binding. |
| Inconsistent Cell/Membrane Preparation | - Receptor Density: Variations in receptor density (Bmax) between batches of cell membranes can alter IC50 values. Use a consistent source and preparation method for your membranes.[1] - Preparation Quality: Ensure thorough homogenization and washing of membranes to remove endogenous ligands or interfering substances.[1] |
| Assay Conditions | - Incubation Time: Ensure the binding reaction has reached equilibrium. Incubation times that are too short can lead to variable results.[1] - Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. |
| Pipetting and Technique | - Pipette Calibration: Regularly calibrate and maintain pipettes to ensure accurate dispensing of ligands and reagents.[1] - Consistent Technique: Employ consistent pipetting techniques, especially for serial dilutions of the competitor ligand. |
| Data Analysis | - Curve Fitting: Ensure that the data points properly define the top and bottom plateaus of the competition curve. Poorly defined plateaus can lead to inaccurate IC50 determination.[3] - Software and Model: Use a consistent data analysis software and curve-fitting model (e.g., four-parameter logistic) for all experiments. |
Question: I am observing high non-specific binding in my assay. How can I reduce it?
Answer: High non-specific binding (NSB) can mask the specific binding signal, leading to a low signal-to-noise ratio and inaccurate results. Ideally, NSB should be less than 10% of the total binding.
Strategies to Reduce Non-Specific Binding:
| Strategy | Detailed Action |
| Optimize Blocking Agents | - Incorporate blocking agents like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[4] |
| Adjust Ligand Concentration | - Use the lowest concentration of radioligand that still provides a robust specific binding signal, typically at or below its Kd value.[1] |
| Modify Assay Conditions | - Shorter incubation times or lower temperatures can sometimes reduce NSB, but ensure equilibrium for specific binding is still achieved.[1][4] |
| Optimize Washing Steps | - Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[4] |
| Reduce Tissue/Membrane Concentration | - Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding window.[1] |
| Filter Pre-treatment | - Pre-soaking the filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters. |
Question: I am seeing a very low or no specific binding signal. What should I investigate?
Answer: A lack of a detectable specific binding signal can be due to issues with the receptor, the radioligand, or the assay conditions.
Troubleshooting Low Specific Binding:
| Area of Investigation | Potential Problem & Solution |
| Receptor Integrity | - Degradation: The β1-adrenergic receptors may have degraded. Ensure proper storage and handling of the cell membrane preparations.[4] - Low Receptor Expression: The cell line or tissue used may have a low density of the target receptor. Confirm receptor presence via methods like Western blotting. |
| Radioligand Issues | - Degradation: The radioligand may have degraded due to improper storage or handling, leading to decreased specific activity. - Incorrect Concentration: An error in calculating the radioligand concentration may have occurred. |
| Assay Conditions | - Non-Equilibrium: The incubation time may be too short for the binding to reach equilibrium.[1] - Incorrect Buffer Composition: The absence of necessary ions or an incorrect pH can inhibit binding. |
| Incorrect "Cold" Ligand for NSB | - Ensure the unlabeled ligand used to determine non-specific binding is the correct one and is used at a concentration high enough to displace all specific binding (typically 100-1000 fold higher than the radioligand Kd). |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective beta-1 adrenergic receptor antagonist.[5] It competitively binds to β1-adrenergic receptors, which are primarily located in the heart, inhibiting the binding of the endogenous catecholamines, norepinephrine and epinephrine.[5][6] This blockade results in a decrease in heart rate, myocardial contractility, and blood pressure.[5]
Why is this compound preferred over a non-selective beta-blocker in some binding assays?
This compound exhibits high selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[7] This selectivity is advantageous in assays where the goal is to specifically investigate the interaction with the β1 subtype without the confounding effects of binding to β2-adrenoceptors, which are prevalent in other tissues like the lungs.[7]
What are the key quality control steps I should implement for my this compound binding assay?
-
Reagent Validation: Regularly check the purity and concentration of your this compound and radioligand stocks.
-
Standard Curve: Always run a full concentration-response curve for your reference compound (unlabeled this compound).
-
Control Samples: Include quality control samples with known IC50 values to monitor assay performance over time.
-
Assay Window: Monitor the specific binding to non-specific binding ratio to ensure a robust assay window.
-
Detailed Records: Maintain a detailed laboratory notebook documenting all reagent batches, experimental conditions, and results.[2]
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing β1-Adrenergic Receptors
-
Cell Culture: Culture cells expressing the human β1-adrenergic receptor to confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., [3H]-Dihydroalprenolol) at a concentration close to its Kd.
-
Competitor (this compound): Prepare a serial dilution of this compound in the assay buffer.
-
Non-Specific Binding Control: Prepare a high concentration of a non-selective beta-blocker (e.g., propranolol at 10 µM).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Add assay buffer, radioligand, this compound at varying concentrations, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a competitive this compound binding assay.
Caption: Decision tree for troubleshooting poor reproducibility in binding assays.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 4. benchchem.com [benchchem.com]
- 5. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of S(-)-Bisoprolol stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of S(-)-Bisoprolol stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise when preparing and storing this compound stock solutions.
Issue: Precipitate observed in the stock solution upon storage, especially after refrigeration.
-
Possible Cause 1: Solvent Choice and Concentration. this compound has limited solubility in aqueous solutions. If the concentration in an aqueous or buffered solution is too high, it can precipitate out, particularly at lower temperatures.
-
Solution 1:
-
For long-term storage, prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), where this compound is more soluble (approximately 30 mg/mL).[1]
-
If an aqueous solution is necessary for your experiment, prepare it fresh from a concentrated organic stock solution just before use.[1] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in your experimental model.[1]
-
The solubility of bisoprolol hemifumarate in PBS (pH 7.2) is approximately 10 mg/mL.[1] Avoid exceeding this concentration in aqueous buffers.
-
-
Possible Cause 2: pH of Aqueous Solution. The solubility of this compound, a secondary amine, can be pH-dependent.
-
Solution 2:
-
For aqueous solutions, ensure the pH is suitable to maintain solubility. Acidic conditions may improve the solubility of the free base.
-
Issue: Loss of compound activity or inconsistent experimental results over time.
-
Possible Cause: Degradation of this compound. this compound is susceptible to degradation under certain conditions.
-
Solution:
-
Storage Conditions: Store stock solutions at -20°C for long-term stability.[1] For aqueous solutions, it is recommended not to store them for more than one day.[1]
-
Protection from Light: Protect solutions from light, as photolytic degradation can occur.[2][3] Store stock solutions in amber vials or wrap containers in aluminum foil.
-
Avoid Extreme pH: Both acidic and alkaline conditions can lead to hydrolysis.[2][3][4] Prepare stock solutions in solvents with a neutral pH.
-
Inert Gas: For organic solvents, purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.[1]
-
Issue: Difficulty dissolving this compound powder.
-
Possible Cause: Inappropriate Solvent. The free base form of bisoprolol has low water solubility.[5]
-
Solution:
-
Use appropriate organic solvents like DMSO, ethanol, or DMF for initial dissolution to create a concentrated stock.[1]
-
Sonication can aid in the dissolution process. For tablet-derived bisoprolol fumarate, sonication for 10 minutes has been used effectively.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to use organic solvents such as DMSO, ethanol, or dimethylformamide (DMF). This compound (as the hemifumarate salt) has a solubility of approximately 30 mg/mL in these solvents.[1] For immediate use in aqueous-based experiments, a concentrated stock in an organic solvent can be diluted into your aqueous buffer. The solubility in PBS (pH 7.2) is about 10 mg/mL, but aqueous solutions are not recommended for storage longer than one day.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability, stock solutions prepared in organic solvents should be stored at -20°C in tightly sealed, light-resistant containers.[1] When stored as a crystalline solid, bisoprolol hemifumarate is stable for at least four years at -20°C.[1] Aqueous solutions should be prepared fresh and used within 24 hours.[1]
Q3: How stable is this compound in different conditions?
A3: this compound is sensitive to several environmental factors:
-
pH: It undergoes degradation in both acidic and alkaline conditions. Acid hydrolysis is a significant degradation pathway.[3][4]
-
Oxidation: The compound can degrade in the presence of oxidizing agents like hydrogen peroxide.[2]
-
Temperature: Elevated temperatures accelerate degradation.[4][6][7]
-
Light: Exposure to UV light can cause photolytic degradation.[2][3]
Q4: Can I use water to prepare my stock solution?
A4: While the fumarate salt of bisoprolol is soluble in water, the free base form has very low water solubility.[5] Even with the salt form, aqueous solutions are not recommended for storage beyond one day due to stability concerns.[1] It is best practice to prepare a concentrated stock in a recommended organic solvent and then dilute it into your aqueous experimental medium shortly before use.
Q5: My this compound is the free base, not the fumarate salt. Does this affect stability and solubility?
A5: Yes, the salt form (fumarate) generally has higher water solubility than the free base.[5] The stability profile regarding sensitivity to pH, light, and temperature is expected to be very similar. However, you may find the free base is more challenging to dissolve in aqueous solutions. For the free base, using an organic solvent like DMSO, ethanol, or DMF is the most reliable approach for preparing stock solutions.
Quantitative Data Summary
The following table summarizes the degradation of Bisoprolol under various stress conditions as reported in literature. This data is primarily for bisoprolol fumarate but is indicative of the stability of the S(-)-enantiomer.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 1 hour at 60°C | ~15.62% | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour at 60°C | ~12.74% | [2] |
| Oxidative | 1% H₂O₂ | 1 hour at 60°C | ~23.25% | [2] |
| Thermal | Solid State | - | ~10.65% | [2] |
| Photolytic | - | - | ~14.39% | [2] |
| Aqueous Solution | Water | 72 hours at 70°C | ~79.29% | [6][7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions via HPLC
This protocol outlines a general method for determining the stability of an this compound stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple light-protected vials suitable for the intended storage temperatures (e.g., -20°C, 4°C, and room temperature).
-
-
Time-Point Sampling:
-
At designated time points (e.g., Day 0, 1, 3, 7, 14, 30), retrieve one aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute an aliquot of the stock solution with the mobile phase to a final concentration within the linear range of the HPLC method (e.g., 50 µg/mL).[2]
-
Prepare a fresh standard solution of this compound at the same concentration for comparison.
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for both the stored samples and the fresh standard.
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample using the formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Day 0 Sample) x 100
-
A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solutions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scispace.com [scispace.com]
- 7. Stability study of amlodipine besylate and bisoprolol fumarate in aqueous solutions – Digital repository of Academic Archives from University of Banja Luka [sova.unibl.org]
- 8. archives.ijper.org [archives.ijper.org]
Forced degradation studies for S(-)-Bisoprolol stability indicating methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies for S(-)-Bisoprolol to develop stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. These studies deliberately expose the drug substance, this compound, to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[1][2] The primary goals are:
-
To identify the potential degradation products and establish the intrinsic stability of the this compound molecule.[1][3]
-
To elucidate the degradation pathways of the drug.[4]
-
To ensure that the developed analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, a key requirement for a "stability-indicating" method.[5]
Q2: Under which conditions is this compound most likely to degrade?
A2: Studies have shown that this compound is susceptible to degradation under several conditions. The most significant degradation is often observed under oxidative conditions.[5] It also degrades under acidic, alkaline, and wet heat conditions.[3][5] Some studies report that the drug is relatively stable under dry heat and photolytic (light) conditions.
Q3: What are the common degradation products of Bisoprolol identified during these studies?
A3: Forced degradation studies have identified several impurities and degradation products. Common ones include Bisoprolol Impurity A, which is a significant degradant in acid hydrolysis.[6] Other identified impurities that can form under various stress conditions include Impurities D, G, K, L, and Q.[6]
Q4: What analytical technique is most suitable for a stability-indicating method for this compound?
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for developing a stability-indicating assay for Bisoprolol.[5][7][8] This method, often coupled with a UV detector, can effectively separate Bisoprolol from its degradation products.[4][5] For structural characterization of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[1][4]
Q5: What are the essential validation parameters for a stability-indicating HPLC method?
A5: According to the International Conference on Harmonisation (ICH) guidelines, the method must be validated to demonstrate its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
Troubleshooting Guides
Problem: I am not observing any significant degradation under my stress conditions.
-
Possible Cause: The stress conditions (concentration of stressor, temperature, duration) may be too mild.
-
Solution:
-
Increase Stressor Concentration: For acid/base hydrolysis, consider moving from 0.1N to a higher concentration like 1M HCl or NaOH.[4]
-
Increase Temperature: Elevating the temperature can significantly accelerate degradation. For example, refluxing at 60°C or 70°C is a common practice.[1][5]
-
Extend Exposure Time: If degradation is slow, extending the duration of the stress from a few hours to several days may be necessary.[1]
-
Review the Literature: Ensure your chosen conditions are appropriate for Bisoprolol, which is known to be sensitive to oxidation and hydrolysis.[1]
-
Problem: The degradation is too extensive, and the main peak for this compound is very small or absent.
-
Possible Cause: The stress conditions are too harsh, leading to complete or near-complete degradation of the drug.
-
Solution:
-
Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).
-
Shorten the Exposure Time: Take time points more frequently to find the optimal duration that yields a degradation of approximately 5-20%.[1]
-
Quench the Reaction: Ensure the reaction is effectively stopped at the designated time point by neutralization or dilution.
-
Problem: The chromatographic peaks for Bisoprolol and its degradation products are not well-separated (poor resolution).
-
Possible Cause: The chromatographic conditions (mobile phase, column, flow rate) are not optimized for separating the parent drug from the newly formed degradants.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. This is often the most effective way to improve resolution.[5]
-
Adjust Mobile Phase pH: Changing the pH of the buffer can alter the ionization state of Bisoprolol and its degradants, thereby affecting their retention and improving separation.
-
Change the Column: If resolution issues persist, consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be very effective in separating peaks with different polarities.[4]
-
Problem: My results are inconsistent and not reproducible.
-
Possible Cause: This can stem from several factors including imprecise sample preparation, unstable analytical solutions, or a non-robust analytical method.
-
Solution:
-
Standardize Preparation: Ensure that all steps of the sample and standard preparation are performed with high precision using calibrated equipment.
-
Check Solution Stability: Verify the stability of both the standard and sample solutions over the analysis time. If they are unstable, they should be prepared fresh before each analysis sequence.
-
System Suitability Tests: Always run system suitability tests before sample analysis to ensure the HPLC system is performing correctly. This includes checking parameters like theoretical plates, tailing factor, and repeatability of injections.
-
Method Robustness: Evaluate the robustness of your method by making small, deliberate changes to parameters like pH, flow rate, and mobile phase composition to identify critical parameters that need strict control.[5]
-
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 1 hour @ 60°C | ~15.62% | [5] |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour @ 60°C | ~12.74% | [5] |
| Oxidation | 1% H₂O₂ | 1 hour @ 60°C | ~23.25% | [5] |
| Thermal | Dry Heat | - | ~10.65% | [5] |
| Photolytic | UV/Visible Light | - | ~14.39% | [5] |
Note: Degradation percentages can vary significantly based on the precise experimental conditions.
Experimental Protocols
Below is a generalized protocol for conducting forced degradation studies on this compound.
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating HPLC method.
Materials:
-
This compound Fumarate pure drug
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffer salts (e.g., potassium phosphate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reflux condenser, water bath, hot air oven, photostability chamber
-
Calibrated HPLC system with a UV/DAD detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound Fumarate in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[5]
-
-
Acid-Induced Degradation:
-
Take a known volume (e.g., 5 mL) of the stock solution and mix it with an equal volume of an acid solution (e.g., 0.1N HCl).[5]
-
Reflux the mixture for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 60°C).[5]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent concentration of base (e.g., 0.1N NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.[5]
-
-
Base-Induced Degradation:
-
Follow the same procedure as for acid degradation, but use a base solution (e.g., 0.1N NaOH) as the stressor and neutralize with an equivalent acid (e.g., 0.1N HCl).[5]
-
-
Oxidative Degradation:
-
Take a known volume (e.g., 5 mL) of the stock solution and mix it with an equal volume of an oxidizing agent (e.g., 1% or 3% H₂O₂).[5]
-
Keep the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 1 hour).[5]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid drug powder in a hot air oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).[1]
-
After exposure, allow the powder to cool, then weigh it and prepare a solution of a known concentration in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug powder or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
-
Analysis:
-
Inject the prepared samples (stressed and unstressed controls) into a validated or developing HPLC system.
-
Record the chromatograms and compare the peak area of Bisoprolol in the stressed samples to the unstressed control to calculate the percentage of degradation.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent drug peak.
-
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Logical steps for troubleshooting poor peak resolution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ukim.mk [repository.ukim.mk]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. eijppr.com [eijppr.com]
Validation & Comparative
S(-)-Bisoprolol vs. Metoprolol: A Comparative Analysis of 24-Hour Blood Pressure Control
In the management of hypertension, consistent blood pressure control over a 24-hour period is a critical therapeutic goal to mitigate the risk of cardiovascular events. Both S(-)-Bisoprolol and Metoprolol are widely utilized beta-1 selective adrenergic receptor blockers. This guide provides a detailed comparison of their efficacy in maintaining 24-hour blood pressure control, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
Both this compound and Metoprolol exert their antihypertensive effects by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.[1][2] Furthermore, beta-blockers can reduce renin secretion from the kidneys, contributing to their blood pressure-lowering effect.[1]
While both drugs target the same receptor, they exhibit differences in their pharmacokinetic and pharmacodynamic properties. Bisoprolol has a longer plasma half-life, which allows for once-daily dosing and sustained beta-blockade over the 24-hour dosing interval.[3][4] Metoprolol is available in two salt forms: tartrate (immediate-release) and succinate (extended-release).[2][3] For consistent 24-hour blood pressure control, the extended-release metoprolol succinate formulation is preferred.[3] Bisoprolol demonstrates higher beta-1 selectivity compared to metoprolol, which may be advantageous in patients with respiratory conditions.[3]
Signaling Pathway of Beta-1 Adrenergic Receptor Blockade
The binding of an antagonist like this compound or Metoprolol to the β1-adrenergic receptor inhibits the downstream signaling cascade typically initiated by catecholamines such as norepinephrine. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). The overall effect is a dampening of the sympathetic tone on the heart.
Comparative Efficacy in 24-Hour Blood Pressure Control
Multiple clinical studies have compared the efficacy of bisoprolol and metoprolol (typically the extended-release succinate formulation) on 24-hour blood pressure control using ambulatory blood pressure monitoring (ABPM).
Quantitative Data Summary
| Parameter | This compound | Metoprolol Succinate | Key Findings | Reference |
| Mean 24-h Systolic BP Reduction | -19.3 ± 3.7 mmHg | -16.8 ± 4.1 mmHg | Bisoprolol showed a statistically significant greater reduction. | [5] |
| Mean 24-h Diastolic BP Reduction | -10.8 ± 2.6 mmHg | -8.9 ± 2.9 mmHg | Bisoprolol showed a statistically significant greater reduction. | [5] |
| 24-h BP Control Responder Rate | 68.33% | 62.9% | A trend towards a better 24-hour BP control rate with Bisoprolol was observed. | [6] |
| Mean Night-time BP Reduction | Favorable reduction | Favorable reduction | Bisoprolol was non-inferior to Metoprolol in changing mean night-time blood pressure. | [6] |
| Trough-to-Peak (T/P) Ratio | Generally high, ensuring 24-h effect | T/P ratio >66% for extended-release formulation, ensuring a satisfactory 24-h effect. | Both drugs, in appropriate formulations, demonstrate an adequate T/P ratio for once-daily administration. | [7] |
| Heart Rate Reduction (last 4h) | Significantly greater reduction | Less reduction compared to bisoprolol | Bisoprolol provided superior dynamic heart rate reduction in the last 4 hours of the dosing interval. | [8] |
An in silico modeling study comparing bisoprolol and metoprolol CR/ZOK (controlled release/zero order kinetics) found a comparable overall blood pressure-lowering effect over 24 hours.[9][10][11] However, it highlighted different diurnal patterns, with bisoprolol being more effective in the earlier part of the dosing interval and metoprolol CR/ZOK showing greater efficacy later in the 24-hour period.[9][10][11]
Experimental Protocols
The methodologies of the cited studies generally follow a randomized, comparative design. Below is a synthesized overview of a typical experimental workflow for comparing these two drugs.
Representative Experimental Workflow
Key Methodological Points:
-
Study Design: Most studies are multicenter, randomized, and often open-label parallel-group trials.[6][12]
-
Patient Population: Typically includes adult patients with mild-to-moderate essential hypertension.[12][13]
-
Intervention: Patients are randomized to receive either this compound or Metoprolol Succinate once daily. Dose titration may be permitted based on blood pressure response.[6][13]
-
Primary Endpoints: Common primary endpoints include the change in mean 24-hour ambulatory diastolic and/or systolic blood pressure from baseline to the end of the treatment period.[12] Some studies focus specifically on the last 4-6 hours of the dosing interval to assess trough effects.[8][12]
-
Ambulatory Blood Pressure Monitoring: ABPM is conducted at baseline and at the end of the treatment period (e.g., 12 weeks).[12] Readings are typically taken every 15-30 minutes during the day and every 30-60 minutes at night.[12]
Conclusion
Both this compound and extended-release Metoprolol Succinate are effective in providing 24-hour blood pressure control. However, clinical evidence suggests that this compound may offer a statistically superior reduction in both systolic and diastolic blood pressure over a 24-hour period.[5] Furthermore, bisoprolol has demonstrated a more pronounced heart rate reduction, particularly towards the end of the dosing interval.[8] The choice between these two agents may be guided by the specific clinical profile of the patient, including the need for significant heart rate control and considerations regarding potential diurnal variations in blood pressure. The higher beta-1 selectivity of bisoprolol could also be a deciding factor for patients with comorbidities such as respiratory conditions.[3]
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. knyamed.com [knyamed.com]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative Efficacy and Tolerability of Bisoprolol and Metoprolol in Patients with Stage-1 Hypertension: An Observational Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparison of the trough-to-peak ratio of cardio-selective beta-blockers in patients with newly diagnosed hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of bisoprolol to a metoprolol CR/ZOK tablet for control of heart rate and blood pressure in mild-to-moderate hypertensive patients: the CREATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Comparison Between Metoprolol Succinate and Bisoprolol on 24-Hour Systolic Blood Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Comparison Between Metoprolol Succinate and Bisoprolol on 24-Hour Systolic Blood Pressures | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. trial.medpath.com [trial.medpath.com]
- 13. meddatax.com [meddatax.com]
In Vitro and In Vivo Correlation of S(-)-Bisoprolol Dissolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisoprolol is classified as a Class I drug under the Biopharmaceutical Classification System (BCS), signifying high solubility and high permeability.[1][2] For such drugs, in vitro dissolution can be a strong predictor of in vivo performance, often allowing for biowaivers in lieu of extensive bioequivalence studies.[1] However, the stereoselective pharmacokinetics of bisoprolol enantiomers introduce a layer of complexity that warrants careful consideration.
Comparative Dissolution Data of Racemic Bisoprolol Formulations
The in vitro dissolution of bisoprolol is typically rapid, reflecting its high solubility. Studies comparing test and reference formulations of racemic bisoprolol tablets consistently demonstrate that over 85% of the drug is released within 15 to 30 minutes across various pH conditions, satisfying the criteria for "very rapidly dissolving" or "rapidly dissolving" products.[1][3]
| Formulation | Dissolution Medium | Time (minutes) | % Drug Dissolved (Mean) | Apparatus | Speed (rpm) | Reference |
| Test Product | pH 1.2 | 15 | >85% | USP App. II (Paddle) | 75 | [3] |
| pH 4.5 | 15 | >85% | USP App. II (Paddle) | 75 | [3] | |
| pH 6.8 | 15 | >85% | USP App. II (Paddle) | 75 | [3] | |
| Reference Product | pH 1.2 | 15 | >85% | USP App. II (Paddle) | 75 | [3] |
| pH 4.5 | 30 | >85% | USP App. II (Paddle) | 75 | [3] | |
| pH 6.8 | 30 | >85% | USP App. II (Paddle) | 75 | [3] | |
| Generic vs. Brand | pH 1.2, 4.5, 6.8 | 15 | >85% | USP App. II (Paddle) | 75 | [1] |
| Oral Thin Film (F1) | Deionized Water | 10 | ~90% | USP App. II (Paddle) | 75 | [4] |
| Oral Thin Film (F2) | Deionized Water | 60 | ~80% (Controlled Release) | USP App. II (Paddle) | 75 | [4] |
In Vivo Bioequivalence and Pharmacokinetic Parameters of Racemic Bisoprolol
Bioequivalence studies are fundamental in confirming the therapeutic equivalence of generic and innovator drug products. These studies in healthy volunteers demonstrate that different formulations of racemic bisoprolol exhibit comparable rates and extents of absorption.
| Study | Formulation | Cmax (ng/mL) | AUCt (ng·h/mL) | AUCinf (ng·h/mL) | tmax (h) | t½ (h) | Reference |
| Tjandrawinata et al., 2012 | Test (5 mg Tablet) | 100.28% of Ref. | 101.61% of Ref. | 101.31% of Ref. | Not Sig. Diff. | 9.05 | [5] |
| Reference (5 mg Tablet) | - | - | - | Not Sig. Diff. | 9.11 | [5] | |
| Tjandrawinata et al., 2013 | Test (5 mg/6.25 mg HCTZ) | 100.36% of Ref. | 97.22% of Ref. | 97.20% of Ref. | Not Sig. Diff. | - | [6] |
| Reference (5 mg/6.25 mg HCTZ) | - | - | - | Not Sig. Diff. | - | [6] | |
| Bioequivalence Study | Test (2.5 mg Tablet) | 100.00% of Ref. | 95.16% of Ref. | 95.08% of Ref. | - | - | [7] |
| Reference (2.5 mg Tablet) | - | - | - | - | - | [7] |
Cmax and AUC values are presented as geometric mean ratios (Test/Reference). The 90% confidence intervals for these ratios fell within the standard bioequivalence range of 80-125%.[5][6][7]
Stereoselective Pharmacokinetics of S(-)- and R(+)-Bisoprolol
While dissolution and bioequivalence are assessed for the racemate, the pharmacokinetic profiles of the individual enantiomers can differ. The S(-)-enantiomer is the pharmacologically active component. Studies have shown slight, yet statistically significant, differences in the disposition of S(-)- and R(+)-bisoprolol.
| Parameter | S(-)-Bisoprolol | R(+)-Bisoprolol | S/R Ratio | Significance | Reference |
| AUC (nmol·h/L) | 1850 ± 220 | 1700 ± 200 | 1.09 ± 0.02 | P < 0.05 | [8] |
| Elimination Half-life (h) | 11.7 ± 1.5 | 10.8 ± 1.4 | 1.08 ± 0.02 | P < 0.05 | [8] |
| Metabolic Clearance (L/h) | 7.0 ± 1.1 | 8.9 ± 1.4 | 0.79 ± 0.03 | P < 0.05 | [8] |
| Renal Tubular Secretion Clearance | - | - | 0.68 | - | [8][9] |
These differences are attributed to stereoselective metabolism, primarily by the CYP2D6 enzyme, which shows a preference for the R(+)-enantiomer, and stereoselective renal tubular secretion.[8][9] However, it is worth noting that other sources suggest that the metabolism of bisoprolol is not stereoselective.[10][11] This discrepancy highlights an area for further research. Despite the observed pharmacokinetic differences, the overall impact on clinical efficacy for a BCS Class I drug with a wide therapeutic window is generally considered minimal.[2]
Experimental Protocols
In Vitro Dissolution Testing (General Method)
A standardized protocol for in vitro dissolution testing of bisoprolol tablets is crucial for comparing different formulations.
-
Apparatus: USP Apparatus II (Paddle Method).[3]
-
Dissolution Media: 900 mL of three different buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[3]
-
Temperature: Maintained at 37 ± 0.5°C.[3]
-
Paddle Speed: 75 rpm.[3]
-
Sampling: Aliquots are withdrawn at predetermined time points (e.g., 10, 15, 20, 30 minutes) and replaced with fresh, pre-warmed medium.[3]
-
Analysis: The concentration of dissolved bisoprolol is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 227 nm.[3]
In Vivo Bioequivalence Study Design
Bioequivalence studies for bisoprolol formulations typically follow a standard design to compare pharmacokinetic parameters.
-
Study Design: Randomized, single-dose, two-period, two-sequence crossover study under fasting conditions.[5]
-
Subjects: Healthy adult volunteers.[5]
-
Procedure: Subjects receive a single dose of either the test or reference formulation, followed by a washout period of at least one week before receiving the alternate formulation.[5]
-
Blood Sampling: Blood samples are collected at predefined intervals post-dose (e.g., up to 48 or 60 hours) to capture the full pharmacokinetic profile.[7]
-
Bioanalysis: Plasma concentrations of bisoprolol are quantified using a validated LC-MS/MS method.[5][7]
-
Pharmacokinetic Analysis: Key parameters including Cmax, AUCt, and AUCinf are calculated. Statistical analysis is performed to determine the 90% confidence intervals for the geometric mean ratios of these parameters.[5]
Visualization of the IVIVC Workflow
The following diagram illustrates the general workflow for establishing an in vitro-in vivo correlation, a critical process in modern drug development.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Bioequivalence study of two formulations of bisoprolol fumarate film-coated tablets in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of 2 formulations of film-coated tablets containing a fixed dose combination of bisoprolol fumarate 5 mg and hydrochlorothiazide 6.25 mg in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. | Semantic Scholar [semanticscholar.org]
- 9. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
Inter-laboratory comparison of S(-)-Bisoprolol quantification methods
A Comparative Guide to S(-)-Bisoprolol Quantification Methodologies
This guide provides a comparative overview of various analytical methods for the quantification of this compound, a selective beta-1 adrenergic receptor blocker. The information is compiled from several validated studies to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. While a formal inter-laboratory comparison study was not identified, this document synthesizes data from multiple sources to present a comparative analysis of available techniques.
Comparison of Quantitative Performance
The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods coupled with UV or Mass Spectrometry (MS) detection for the quantification of Bisoprolol.
Table 1: HPLC-UV Methods for Bisoprolol Quantification
| Parameter | Method 1[1] | Method 2[2][3] | Method 3[4] | Method 4[5] |
| Linearity Range (µg/mL) | 25 - 100 | 2 - 20 | 8 - 33 | 0.8 - 80 & 80 - 1000 |
| Correlation Coefficient (r²) | 0.9998 | 0.9994 | Not Specified | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.57 | Not Specified | 1.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 1.72 | Not Specified | 3.98 |
| Accuracy (% Recovery) | 99.87 - 100.43 | 97.1 | 99.1 | Not Specified |
| Precision (% RSD) | Intra-day: 0.43-0.68Inter-day: 0.44-0.82 | < 2 | Not Specified | Not Specified |
Table 2: LC-MS/MS Methods for Bisoprolol Quantification in Biological Matrices
| Parameter | Method 5[6] | Method 6[7] |
| Linearity Range (ng/mL) | 0.50 - 200 | 0.41 - 50.89 |
| Correlation Coefficient (r) | > 0.9968 | 0.9999 |
| Limit of Quantification (LOQ) (ng/mL) | 0.50 | 0.41 |
| Accuracy (% Difference) | Intra-day: 92.29-105.39Inter-day: 92.08-104.53 | Intra-assay: -8.83 to +12.30Inter-assay: -8.83 to +13.18 (at low conc.) |
| Precision (CV %) | Intra-day: < 6.60Inter-day: < 7.43 | Intra-assay: 7.82Inter-assay: 7.33 (at low conc.) |
| Recovery (%) | 91.35 - 97.42 | Not Specified |
Experimental Protocols
This section details the methodologies for the analytical techniques presented in the comparison tables.
Method 1: Stability-Indicating HPLC-UV Method[1]
-
Objective: To develop and validate a stability-indicating liquid chromatography method for the quantification of Bisoprolol Fumarate in tablet dosage form.
-
Instrumentation: HPLC with a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Buffer/Acetonitrile (75:25, v/v), pH 5.6
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 226 nm
-
Temperature: Room Temperature
-
-
Sample Preparation: Standard solutions were prepared by appropriate dilutions of the Bisoprolol Fumarate standard with the mobile phase. For tablets, a powder equivalent to a specific amount of the drug was dissolved in the mobile phase, sonicated, and filtered.
Method 2: RP-HPLC Method for Bulk and Solid Dosage Form[2][3]
-
Objective: To develop and validate an RP-HPLC method for the estimation of Bisoprolol Fumarate in bulk and solid dosage forms.
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions:
-
Column: Shimadzu make RP 18 (250 mm × 4.6 mm i.d., 5.0 μm)
-
Mobile Phase: Acetonitrile: Water (pH 3.0) (70:30 v/v)
-
Flow Rate: 0.80 mL/min
-
Detection Wavelength: 224 nm
-
Run Time: Approximately 5.0 min
-
-
Sample Preparation: A specific amount of powdered tablets was dissolved in the mobile phase, sonicated, and filtered.
Method 3: Simultaneous HPLC Method[4]
-
Objective: To develop a fast, robust, and stability-indicating RP-HPLC method for the simultaneous determination of Bisoprolol Fumarate and Amlodipine Besylate in tablets.
-
Instrumentation: HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: Luna C18-2 (3 μ, 50×4.6 mm ID)
-
Mobile Phase: 25 mM ammonium acetate (pH 5.0) and methanol (65:35)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 230 nm
-
-
Sample Preparation: Twenty tablets were weighed and crushed. A portion of the powder was dissolved in methanol, sonicated, and diluted with the mobile phase.
Method 4: HPLC Method with Wide Linearity Range[5]
-
Objective: To develop and validate an HPLC method for the determination of Bisoprolol Fumarate in tablets.
-
Instrumentation: HPLC with UV detection.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 3.0)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 25°C
-
-
Sample Preparation: Not detailed.
Method 5: LC-MS/MS for Determination in Human Serum[6]
-
Objective: To develop and validate a bioanalytical method for the determination of Bisoprolol in human serum.
-
Instrumentation: Liquid chromatograph coupled with a Mass Spectrometry Detector.
-
Sample Preparation: Solid-phase extraction.
-
Quantification: Internal standard method using peak area ratio. Alprazolam was used as the internal standard.
-
Software: Analyst 1.4.1
Method 6: Bioequivalence Study using LC-MS/MS[7]
-
Objective: To assess the bioequivalence of two formulations of Bisoprolol Fumarate tablets in healthy subjects.
-
Instrumentation: LC-MS/MS.
-
Sample Preparation: Plasma samples were used.
-
Quantification: The standard calibration curve of bisoprolol was prepared.
-
Data Analysis: Pharmacokinetic parameters were calculated, and statistical analyses were performed using EquivTest version 2.0.
Visualizations
The following diagrams illustrate the general workflow of an inter-laboratory comparison study and the typical signaling pathway affected by this compound.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: this compound Signaling Pathway.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Bioequivalence study of two formulations of bisoprolol fumarate film-coated tablets in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S(-)-Bisoprolol and Carvedilol on Cardiovascular Outcomes
In the management of cardiovascular diseases, particularly heart failure, beta-blockers are a cornerstone of therapy. This guide provides a detailed comparison of two widely prescribed beta-blockers, S(-)-bisoprolol and carvedilol, with a focus on their impact on cardiovascular outcomes. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, experimental methodologies, and an exploration of their distinct pharmacological signaling pathways.
Pharmacological Profile
This compound is the active enantiomer of bisoprolol and is a highly selective β1-adrenergic receptor antagonist.[1] This selectivity targets the β1-receptors predominantly located in the heart, leading to a reduction in heart rate and myocardial contractility.[1] Carvedilol, in contrast, is a non-selective beta-blocker that antagonizes β1-, β2-, and α1-adrenergic receptors.[2] Its α1-blocking activity contributes to its vasodilatory effects, which can reduce peripheral vascular resistance.[3][4] Furthermore, carvedilol has been noted for its antioxidant properties.[3][5][6]
Comparative Efficacy: Insights from Clinical Trials
Numerous clinical trials have investigated the efficacy of bisoprolol and carvedilol in patients with heart failure. While both have demonstrated significant benefits compared to placebo, head-to-head comparisons and meta-analyses provide a more nuanced understanding of their relative performance.
Cardiovascular Outcomes
A meta-analysis of studies focusing on Asian populations with heart failure with reduced ejection fraction (HFrEF) found no significant difference between bisoprolol and carvedilol in terms of all-cause mortality, hospital admission, or increase in left ventricular ejection fraction (LVEF). Several individual studies and other meta-analyses have reported comparable mortality benefits between the two drugs.[2] However, some studies suggest potential advantages for one agent over the other in specific patient subgroups or for certain endpoints.
| Outcome | This compound | Carvedilol | Key Findings from Comparative Studies |
| All-Cause Mortality | Significant reduction demonstrated in the CIBIS-II trial compared to placebo.[7][8][9] | Significant reduction demonstrated in the COPERNICUS trial compared to placebo.[4][9][10][11][12][13][14][15] | Multiple direct comparison trials and meta-analyses have shown no significant difference in all-cause mortality between bisoprolol and carvedilol in the broader heart failure population.[2] |
| Hospitalization for Heart Failure | Reduced hospitalization rates observed in clinical trials. | Reduced hospitalization rates observed in clinical trials.[10][11] | Comparative studies generally indicate a similar efficacy in reducing heart failure-related hospitalizations. |
| Left Ventricular Ejection Fraction (LVEF) | Shown to improve LVEF. | Shown to improve LVEF. | Both drugs lead to improvements in LVEF, with most comparative studies finding no statistically significant difference between them. |
Effects on Inflammatory and Oxidative Stress Markers
Beyond their primary hemodynamic effects, the differential impact of this compound and carvedilol on inflammation and oxidative stress has been a subject of investigation.
| Marker | This compound | Carvedilol | Key Findings from Comparative Studies |
| High-Sensitivity C-Reactive Protein (hsCRP) | A sub-analysis of the BRIGHT-D trial showed a more significant decrease in hsCRP compared to carvedilol.[13][16][17][18] | Also reduces hsCRP, but the effect was less pronounced than with bisoprolol in the BRIGHT-D sub-analysis.[13][16][17][18] | Bisoprolol may have a more potent anti-inflammatory effect as measured by hsCRP reduction.[13][16][17][18] |
| Derivatives of Reactive Oxygen Metabolites (d-ROMs) | Reduces d-ROMs, an index of oxidative stress.[13][16][17][18] | A sub-analysis of the BRIGHT-D trial showed a more significant decrease in d-ROMs compared to bisoprolol.[13][16][17][18] | Carvedilol may be more effective in reducing oxidative stress.[13][16][17][18] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for key studies comparing bisoprolol and carvedilol or establishing their efficacy.
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
-
Objective: To evaluate the effect of bisoprolol on all-cause mortality in patients with chronic heart failure.[11][19]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[8][20]
-
Patient Population: 2,647 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35%. Patients were already receiving standard therapy with diuretics and ACE inhibitors.[8][11][20]
-
Intervention: Patients were randomized to receive either bisoprolol or a placebo. The starting dose of bisoprolol was 1.25 mg once daily, which was progressively increased to a target dose of 10 mg once daily.[7][8][11][20]
-
Key Exclusion Criteria: Myocardial infarction in the previous 3 months, hypertrophic obstructive cardiomyopathy, and severe obstructive pulmonary disease.
COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival)
-
Objective: To evaluate the effect of carvedilol on the survival of patients with severe chronic heart failure.[9]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[12][14]
-
Patient Population: 2,289 patients with symptoms of heart failure at rest or with minimal exertion and an LVEF of <25%.[4][10][11][12][14] Patients were clinically euvolemic and on standard heart failure therapy.[11]
-
Intervention: Patients were randomized to receive either carvedilol or a placebo. Carvedilol was initiated at 3.125 mg twice daily and titrated up to a target dose of 25 mg twice daily.[6][12]
-
Primary Endpoint: All-cause mortality.[12]
-
Key Exclusion Criteria: Patients requiring intravenous inotropic or vasodilator therapy, or those with marked fluid retention.[4][11]
BRIGHT-D (Bisoprolol Improvement Group for Chronic Heart Failure Treatment Study in Dokkyo Medical University)
-
Objective: To compare the effects of bisoprolol and carvedilol on myocardial protection in patients with chronic heart failure, with a sub-analysis on inflammation and oxidative stress.[13][16][17][18]
-
Study Design: A clinical trial with a sub-analysis comparing two active treatments.
-
Patient Population: 87 patients were enrolled in the main trial, with 48 included in the sub-analysis who had baseline and follow-up measurements of d-ROMs.[13][16][17][18]
-
Intervention: Patients were divided into a bisoprolol group (n=26 in the sub-analysis) and a carvedilol group (n=22 in the sub-analysis).[13][16][17][18]
-
Primary Endpoint (Sub-analysis): Changes in high-sensitivity C-reactive protein (hsCRP) and derivatives of reactive oxygen metabolites (d-ROMs).[13][16][17][18]
CIBIS-ELD (Cardiac Insufficiency Bisoprolol Study in the Elderly)
-
Objective: To compare the tolerability of bisoprolol and carvedilol in elderly patients with chronic heart failure.[7][22][23]
-
Study Design: An investigator-initiated, multicenter, 1:1 randomized, double-blind, phase III trial.[22][23]
-
Patient Population: 883 elderly patients (≥65 years) with either systolic or diastolic chronic heart failure.[22][24][25]
-
Intervention: Patients were randomized to receive either bisoprolol or carvedilol, with titration to guideline-recommended target doses.[24][25]
-
Primary Endpoint: Tolerability, defined as reaching and maintaining the target dose after 12 weeks.[24][25]
Signaling Pathways
The distinct receptor profiles of this compound and carvedilol result in different downstream signaling cascades.
This compound Signaling Pathway
As a selective β1-antagonist, this compound primarily acts on cardiomyocytes. By blocking the β1-adrenergic receptor, it inhibits the Gs protein-adenylyl cyclase-cAMP-PKA signaling cascade that is typically activated by catecholamines like norepinephrine. This leads to a decrease in heart rate, contractility, and myocardial oxygen demand.
Caption: this compound's selective blockade of the β1-adrenergic receptor.
Carvedilol Multi-receptor Signaling Pathway
Carvedilol's broader receptor antagonism results in a more complex signaling profile. In addition to blocking the β1-adrenergic receptor pathway similarly to bisoprolol, it also blocks β2- and α1-adrenergic receptors. The α1-blockade leads to vasodilation by inhibiting the Gq protein-phospholipase C pathway in vascular smooth muscle cells. Furthermore, carvedilol has been shown to engage in β-arrestin biased signaling, which may contribute to its cardioprotective effects independent of G-protein coupling.[26][27]
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The β1-adrenergic receptor in heart failure and beyond [abcam.com]
- 3. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Carvedilol on Survival in Severe Chronic Heart Failure - American College of Cardiology [acc.org]
- 5. researchgate.net [researchgate.net]
- 6. Carvedilol: relation between antioxidant activity and inhibition of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisoprolol vs. Carvedilol in Elderly With HF [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. The Cardiac Insufficiency Bisoprolol Study II - American College of Cardiology [acc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Design of the cardiac insufficiency bisoprolol study II (CIBIS II). The CIBIS II Scientific Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. The Carvedilol Prospective Randomized Cumulative Survival (COPERNICUS) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carvedilol in the treatment of chronic heart failure: Lessons from The Carvedilol Or Metoprolol European Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Effects of carvedilol vs bisoprolol on inflammation and oxidative stress in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. CIBIS-II TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 22. Bisoprolol vs. carvedilol in elderly patients with heart failure: rationale and design of the CIBIS-ELD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Titration to target dose of bisoprolol vs. carvedilol in elderly patients with heart failure: the CIBIS-ELD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of S(-)-Bisoprolol and Racemic Bisoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the pharmacologically active S(-)-enantiomer of bisoprolol and its racemic mixture. The information herein is supported by experimental data from peer-reviewed studies to assist in research and development efforts.
Executive Summary
Bisoprolol is a cardioselective beta-1 adrenergic receptor blocker administered as a racemate, a 1:1 mixture of the S(-) and R(+) enantiomers. The majority of the beta-blocking activity resides in the S(-)-enantiomer. Pharmacokinetic studies reveal modest, yet statistically significant, stereoselectivity in the disposition of bisoprolol enantiomers in humans. Generally, S(-)-bisoprolol exhibits a slightly larger area under the plasma concentration-time curve (AUC) and a longer elimination half-life compared to R(+)-bisoprolol. This is primarily attributed to stereoselective metabolism by cytochrome P450 2D6 (CYP2D6) and stereoselective renal tubular secretion. Despite these differences, one study concluded that for the dose range of 5 to 40 mg, there is an absence of stereoselective pharmacokinetics for bisoprolol.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and R(+)-Bisoprolol following the oral administration of racemic bisoprolol in humans.
| Pharmacokinetic Parameter | This compound | R(+)-Bisoprolol | Species | Key Findings |
| Area Under the Curve (AUC) | Slightly larger than R(+)-bisoprolol.[1] | Slightly smaller than this compound.[1] | Humans | The AUC for this compound was observed to be consistently larger across all subjects in one study.[1] |
| Elimination Half-life (t½) | Slightly longer than R(+)-bisoprolol.[1] | Slightly shorter than this compound.[1] | Humans | A longer half-life for the S(-)-enantiomer contributes to its prolonged therapeutic effect.[1] |
| Metabolic Clearance | Significantly lower than R(+)-bisoprolol (S/R ratio: 0.79 ± 0.03).[1] | Significantly higher than this compound.[1] | Humans | The difference in metabolic clearance is a primary driver of the observed pharmacokinetic variations.[1] |
| Renal Tubular Secretion | Lower than R(+)-bisoprolol (S/R ratio of mean clearance: 0.68).[1] | Higher than this compound.[1] | Humans | Stereoselective renal tubular secretion also contributes to the differential elimination of the enantiomers.[1] |
Note: The provided data is a synthesis of findings from multiple studies. Direct comparison of absolute values between studies may be misleading due to variations in study design, dosage, and analytical methods.
Experimental Protocols
The data presented in this guide are derived from clinical trials involving healthy human volunteers. The general experimental design for these studies is outlined below.
Study Design
A typical study involves a randomized, single-dose, crossover or parallel-group design. Healthy, non-smoking male volunteers are often recruited. Following an overnight fast, subjects receive a single oral dose of racemic bisoprolol (e.g., 5 mg, 10 mg, or 20 mg).
Blood Sampling
Serial blood samples are collected from a forearm vein into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Bioanalytical Method
The concentrations of S(-)- and R(+)-bisoprolol in plasma are determined using a validated stereoselective analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A representative bioanalytical workflow is as follows:
-
Sample Preparation: Plasma samples are thawed, and an internal standard is added. The bisoprolol enantiomers are then extracted from the plasma matrix using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase) that separates the S(-) and R(+) enantiomers.
-
Detection: The concentration of each enantiomer is quantified using a fluorescence detector or a mass spectrometer.
Pharmacokinetic Analysis
Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t½: Elimination half-life.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of bisoprolol and a typical experimental workflow for a comparative pharmacokinetic study.
Caption: Metabolic Pathways of Bisoprolol Enantiomers.
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
Safety Operating Guide
Proper Disposal of S(-)-Bisoprolol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of S(-)-Bisoprolol, a selective beta-1 adrenergic receptor blocker, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste generated in a research and development setting.
The primary determinant for the disposal pathway of any pharmaceutical waste is its classification under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] Pharmaceuticals are considered hazardous waste if they are specifically listed (P- or U-list) or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][3][4]
Based on available data, this compound is not explicitly listed as a P- or U-listed hazardous waste.[5][6][7][8][9] These lists are typically reserved for unused commercial chemical products where the substance is the sole active ingredient.[7][8] However, a definitive hazardous waste determination should always be made by the generating facility in consultation with their Environmental Health and Safety (EHS) department.
This guide provides procedures for two potential scenarios: disposal as a non-RCRA hazardous pharmaceutical waste and the more stringent procedures to be followed if a specific formulation of this compound is determined to be a RCRA hazardous waste.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not federally mandated, ecotoxicity data provides context for its environmental impact. The following table summarizes relevant aquatic toxicity information.
| Organism | Endpoint | Concentration | Reference |
| Daphnia similis | EC10 (Reproduction) | 3.6 mg/L | [10] |
| Algae (R. subcapitata) | EC50 | >100 mg/L | [10] |
| Zebrafish (D. rerio) | LC50 (96h) | >100 mg/L | [10] |
EC10: The concentration at which a 10% effect is observed. EC50: The concentration at which a 50% effect is observed. LC50: The lethal concentration for 50% of the test population.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound, contingent on its hazardous waste classification.
Protocol 1: Disposal of this compound as Non-RCRA Hazardous Pharmaceutical Waste
This procedure should be followed if it has been determined that the this compound waste is not a RCRA hazardous waste.
-
Segregation:
-
Do not mix non-hazardous pharmaceutical waste with regular trash, biohazardous waste, or RCRA hazardous waste.[11][12]
-
Place all this compound waste, including pure compound, contaminated personal protective equipment (PPE), and labware, into a designated container for non-hazardous pharmaceutical waste. These containers are often color-coded blue or white.[11]
-
-
Container and Labeling:
-
Storage:
-
Store the waste container in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is inaccessible to unauthorized personnel.[11]
-
-
Disposal:
-
Arrange for the collection of the waste by a licensed medical or pharmaceutical waste disposal contractor.
-
The primary disposal method for non-hazardous pharmaceutical waste is incineration to ensure complete destruction.[11][13]
-
Maintain all disposal records, including manifests and certificates of destruction, in accordance with your institution's policies and local regulations.[11]
-
Protocol 2: Disposal of this compound as RCRA Hazardous Pharmaceutical Waste
This procedure must be followed if the this compound waste is determined to be a RCRA hazardous waste (e.g., due to the presence of other hazardous components in a formulation).
-
Segregation:
-
Strictly separate hazardous pharmaceutical waste from all other waste streams.[1]
-
Place all this compound hazardous waste into a designated hazardous waste container. These containers are typically black.
-
-
Container and Labeling:
-
Use a container that is compatible with the waste and in good condition.
-
The container must be securely closed at all times, except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any applicable hazard characteristics (e.g., "Toxic").
-
-
Storage:
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.
-
If accumulation limits are exceeded, the waste must be moved to a Central Accumulation Area (CAA).
-
Regularly inspect waste storage areas for leaks or deterioration.[14]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste contractor.
-
Disposal will be at a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF), which typically involves incineration.[2]
-
Ensure a complete chain of custody and maintain all hazardous waste manifests as required by the EPA and your state's environmental agency.[14]
-
Environmental and Safety Considerations
-
Environmental Impact: Beta-blockers, including bisoprolol, have been detected in aquatic environments and can have ecotoxicological effects.[15][16][17] Proper disposal via incineration is critical to prevent environmental contamination.
-
Personnel Safety: this compound is a pharmacologically active compound. Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling the compound and its waste.
-
Regulatory Compliance: Improper disposal of pharmaceutical waste can lead to significant fines and legal penalties.[12][14] Adherence to institutional, local, state, and federal regulations is mandatory.
Disclaimer: This document provides general guidance. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific policies and procedures and to confirm the proper classification and disposal pathway for this compound waste.
References
- 1. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. bioservusa.com [bioservusa.com]
- 4. pwaste.com [pwaste.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 7. epa.gov [epa.gov]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 9. P-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. researchgate.net [researchgate.net]
- 11. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 15. arviatechnology.com [arviatechnology.com]
- 16. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 17. mdpi.com [mdpi.com]
Essential Safety and Operational Guidance for Handling S(-)-Bisoprolol
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like S(-)-Bisoprolol is paramount. This document provides immediate, essential safety and logistical information, including procedural guidance for its use and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are required to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-Impermeable Gloves | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2][3] Butyl rubber gloves are a suitable option.[2] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is a minimum requirement.[4] |
| Respiratory Protection | Respirator | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2][4] However, if exposure limits are exceeded, or if dust formation is significant, a full-face respirator or a NIOSH/MSHA approved respirator should be used.[1][4] |
Operational Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a fume hood is recommended for procedures that may generate dust or aerosols.[5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Dust Prevention: Minimize the formation of dust and aerosols during handling.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials and foodstuff containers.[1]
Emergency Procedures:
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately take off contaminated clothing.[1] 2. Wash the affected area with soap and plenty of water.[1] 3. Consult a doctor if irritation persists.[2] |
| Eye Contact | 1. Rinse the eyes with pure water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2] 2. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air.[1] 2. If breathing is difficult, provide oxygen.[1] 3. If the individual is not breathing, give artificial respiration and seek immediate medical help.[1] |
| Ingestion | 1. Rinse the mouth with water.[1] 2. Do not induce vomiting.[1] 3. Call a doctor or Poison Control Center immediately.[1] |
| Spill | 1. Evacuate personnel from the area.[1] 2. Ensure adequate ventilation and remove all sources of ignition.[1] 3. Wear appropriate PPE, including a respirator if necessary.[1] 4. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1] 5. Contain the spill and collect the material. Transfer to a chemical waste container for disposal.[6] |
Disposal Plan
Chemical Disposal:
-
This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Contaminated Packaging Disposal:
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Visualized Safety Workflow
The following diagram illustrates the decision-making process for handling this compound safely in a laboratory environment.
Caption: Logical workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
